molecular formula C15H26O B149269 Epiglobulol CAS No. 88728-58-9

Epiglobulol

Cat. No.: B149269
CAS No.: 88728-58-9
M. Wt: 222.37 g/mol
InChI Key: AYXPYQRXGNDJFU-RWXDJMAFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epiglobulol has been reported in Ligusticum striatum, Valeriana officinalis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1aR,4S,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXPYQRXGNDJFU-RWXDJMAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88728-58-9
Record name Epiglobulol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088728589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to the Natural Sources of Epiglobulol in Plants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Epiglobulol, a tricyclic sesquiterpenoid alcohol, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural plant sources of this compound, with a focus on quantitative data, detailed experimental protocols for its extraction and analysis, and a putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Natural Sources and Quantitative Data of this compound

This compound is predominantly found in the essential oils of various species within the Eucalyptus genus of the Myrtaceae family. The concentration of this sesquiterpenoid can vary significantly depending on the species, geographical location, and the specific part of the plant analyzed. The following table summarizes the quantitative data of this compound content in the essential oils of several Eucalyptus species.

Plant SpeciesPlant PartThis compound Content (%)Reference
Eucalyptus bicostataLeaves1.0 ± 0.2 - 1.2 ± 0.3[1]
Eucalyptus globulus maidenii 17746Not Specified1.06[2]
Eucalyptus viminalisNot Specified1.08[2]
Eucalyptus globulusFruit Oil3.10
Eucalyptus camaldulensisLeaf Oil0.10
Eucalyptus globulusBud Oil0.12
Eucalyptus globulusLeaf Oil (Rwanda)0.04
Pteronia oilNot Specified1.50

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

The most common method for extracting essential oils containing this compound from plant material is hydrodistillation. This technique involves the co-distillation of plant material with water.

Materials and Equipment:

  • Fresh or dried plant material (e.g., Eucalyptus leaves)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collecting vessel

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Sample Preparation: The plant material is harvested and, if necessary, air-dried in the shade to reduce moisture content. The material is then comminuted (e.g., crushed or powdered) to increase the surface area for efficient oil extraction.

  • Apparatus Setup: The Clevenger-type apparatus is assembled with the round-bottom flask, condenser, and collecting vessel.

  • Charging the Flask: A known quantity of the prepared plant material is placed into the round-bottom flask. Distilled water is added to the flask until the plant material is completely submerged.

  • Distillation: The flask is heated using a heating mantle. As the water boils, the steam passes through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid.

  • Collection and Separation: The condensed liquid, a mixture of water and essential oil, is collected in the collecting vessel. Due to their different densities and immiscibility, the essential oil will typically form a separate layer on top of the water.

  • Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The pure essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the qualitative and quantitative analysis of volatile compounds like this compound in essential oils.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for sesquiterpene analysis (e.g., HP-5MS, DB-5)

  • Helium (carrier gas)

  • Essential oil sample

  • Solvent (e.g., hexane, dichloromethane)

  • Microsyringe

Procedure:

  • Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent (e.g., 1% v/v in hexane).

  • GC-MS Instrument Setup:

    • Injector: The injector temperature is typically set to a high temperature (e.g., 250°C) to ensure rapid vaporization of the sample. The injection is performed in split or splitless mode depending on the concentration of the analytes.

    • Oven Temperature Program: A temperature program is used to separate the components of the essential oil based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Mass Spectrometer: The MS is operated in electron ionization (EI) mode. The mass range is set to scan for fragments typical of sesquiterpenoids.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

  • Data Acquisition and Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are fragmented and detected. The resulting chromatogram shows peaks corresponding to each compound.

    • Identification: this compound is identified by comparing its retention time and mass spectrum with those of a known standard or by matching its mass spectrum with a reference library (e.g., NIST, Wiley).

    • Quantification: The relative percentage of this compound is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all identified compounds in the chromatogram.

Biosynthesis of this compound

The biosynthesis of sesquiterpenoids, including this compound, begins with the precursor molecule Farnesyl pyrophosphate (FPP). While the specific enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on the known mechanisms of sesquiterpene biosynthesis and the structure of this compound, which features an aromadendrane skeleton.

The key step is the cyclization of FPP, catalyzed by a specific terpene synthase. This cyclization likely proceeds through a series of carbocationic intermediates to form the characteristic tricyclic structure of the aromadendrane skeleton. Subsequent enzymatic modifications, such as hydroxylation, would then lead to the formation of this compound.

Epiglobulol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Aromadendrene_Cation Aromadendrene Cation FPP->Aromadendrene_Cation Terpene Synthase (Cyclization) Aromadendrene Aromadendrene Aromadendrene_Cation->Aromadendrene Deprotonation This compound This compound Aromadendrene->this compound Hydroxylation

Caption: Putative biosynthetic pathway of this compound from Farnesyl pyrophosphate.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from plant sources.

Experimental_Workflow cluster_collection Plant Material cluster_extraction Extraction cluster_analysis Analysis cluster_isolation Isolation (Optional) Collection Collection of Plant Material (e.g., Eucalyptus leaves) Preparation Drying and Grinding Collection->Preparation Hydrodistillation Hydrodistillation Preparation->Hydrodistillation Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil GCMS_Analysis GC-MS Analysis (Quantification) Essential_Oil->GCMS_Analysis Column_Chromatography Column Chromatography Essential_Oil->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound

Caption: General experimental workflow for this compound analysis from plant material.

References

The Biosynthesis of Epiglobulol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Epiglobulol, a naturally occurring aromadendrane-type sesquiterpenoid, has garnered interest within the scientific community for its potential biological activities. Understanding its biosynthesis is crucial for developing sustainable production methods for this and structurally related compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from the central precursor farnesyl diphosphate (B83284) (FPP) to the final intricate tricyclic structure. This document details the key enzymatic steps, presents a plausible reaction mechanism, and offers a collection of established experimental protocols for the elucidation of this pathway. Furthermore, quantitative data for related sesquiterpene synthases are summarized to provide a comparative framework. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and synthetic biology.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoids synthesized from farnesyl diphosphate (FPP) and are responsible for a wide array of biological activities and ecological functions in plants and microorganisms. Among these, the aromadendrane-type sesquiterpenoids are characterized by a distinctive tricyclic skeleton comprising a five-membered, a seven-membered, and a three-membered ring system. This compound is a member of this family, and its biosynthesis is of significant interest for the potential production of novel bioactive compounds.

The biosynthesis of aromadendrane-type sesquiterpenes originates from the universal precursor FPP, which is generated through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[1]. The key step in the formation of the aromadendrane skeleton is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs)[1]. While a specific "this compound synthase" has yet to be definitively characterized, the biosynthesis is thought to proceed through the action of an aromadendrane-type STS, such as a viridiflorol (B1683568) synthase, which can produce a variety of related structural isomers[2][3]. Subsequent enzymatic modifications may then lead to the final this compound structure.

This guide will delineate the proposed biosynthetic pathway, summarize relevant quantitative data from homologous systems, and provide detailed experimental protocols to facilitate further research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated from the acyclic precursor, (2E,6E)-farnesyl diphosphate (FPP). The entire process can be conceptually divided into two major stages: the cyclization of FPP to form the core aromadendrane skeleton and subsequent tailoring reactions.

Cyclization of Farnesyl Diphosphate

The crucial cyclization cascade is catalyzed by an aromadendrane-type sesquiterpene synthase. The proposed mechanism, based on studies of related terpene cyclases, involves a series of carbocationic intermediates.

  • Initiation: The reaction begins with the ionization of FPP, where the diphosphate group departs, generating a farnesyl cation.

  • 1,10-Cyclization: The farnesyl cation undergoes an initial endo-cyclization between C1 and the C10-C11 double bond, forming a 10-membered germacradienyl cation intermediate.

  • 1,6-Proton Transfer and 2,7-Cyclization: A proton transfer from C6 to C1 is followed by a second cyclization between C2 and C7, leading to the formation of the bicyclic aromadendryl cation.

  • 1,3-Hydride Shift and Cyclopropane Ring Formation: A 1,3-hydride shift from C1 to C10, followed by the closure of the three-membered ring between C1 and C2, forms the tricyclic aromadendrane skeleton.

  • Termination: The reaction is terminated by the quenching of the carbocation at C4 with a water molecule, followed by deprotonation to yield this compound.

It is important to note that sesquiterpene synthases are often promiscuous, producing a mixture of related products. Therefore, an "this compound synthase" may also produce other aromadendrane isomers, such as globulol (B158503) and viridiflorol.

Epiglobulol_Biosynthesis FPP Farnesyl Diphosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation - OPP Germacradienyl_Cation Germacradienyl Cation Farnesyl_Cation->Germacradienyl_Cation 1,10-Cyclization Aromadendryl_Cation Aromadendryl Cation Germacradienyl_Cation->Aromadendryl_Cation 1,6-H+ shift, 2,7-Cyclization Tricyclic_Intermediate Tricyclic Carbocation Aromadendryl_Cation->Tricyclic_Intermediate 1,3-H- shift, Cyclopropanation This compound This compound Tricyclic_Intermediate->this compound + H2O, - H+

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Diphosphate.

Quantitative Data

While specific kinetic data for an enzyme that exclusively produces this compound are not yet available in the literature, data from related and well-characterized sesquiterpene synthases can provide a valuable benchmark for future studies. The following table summarizes the kinetic parameters for several sesquiterpene synthases, including a viridiflorol synthase, which produces a structurally related aromadendrane.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Major Product(s)Reference
Viridiflorol Synthase (SiTPS)Serendipita indicaFPPN/AN/AN/AViridiflorol[2]
δ-Cadinene SynthaseGossypium arboreumFPP1.5 ± 0.20.045 ± 0.0020.03δ-Cadinene[4]
5-Epi-aristolochene SynthaseNicotiana tabacumFPP0.5 ± 0.10.028 ± 0.0010.0565-Epi-aristolochene[5]
Kunzeaol Synthase (TgTPS2)Thapsia garganicaFPP0.550.290.53Kunzeaol[6]

Note: N/A indicates that the specific data was not provided in the cited literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a series of well-established molecular biology and biochemical techniques. The following sections provide detailed protocols for the key experiments.

Identification and Cloning of Candidate Sesquiterpene Synthase Genes

The first step is to identify candidate genes encoding for an aromadendrane-type sesquiterpene synthase from an organism known to produce this compound, such as certain Eucalyptus species.

Gene_Identification_Workflow cluster_0 In Silico Analysis cluster_1 Wet Lab Validation A RNA Sequencing of This compound-producing tissue B Transcriptome Assembly A->B C BLAST search with known STS sequences B->C D Phylogenetic Analysis C->D E Primer Design D->E F RT-PCR from RNA E->F G Cloning into Expression Vector F->G H Sequence Verification G->H

Caption: Workflow for the identification and cloning of a candidate this compound synthase gene.

Protocol:

  • RNA Extraction and Sequencing: Extract total RNA from the plant tissue (e.g., leaves, flowers) that produces high levels of this compound. Prepare a cDNA library and perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome using software such as Trinity or SOAPdenovo-Trans.

  • Homology-Based Gene Identification: Perform a tBLASTn search of the assembled transcriptome against a database of known sesquiterpene synthase protein sequences.

  • Phylogenetic Analysis: Align the candidate sequences with known STSs and construct a phylogenetic tree to identify putative aromadendrane-type synthases.

  • Gene Amplification and Cloning: Design primers based on the candidate gene sequences and amplify the full-length open reading frame (ORF) from cDNA using reverse transcription PCR (RT-PCR). Clone the amplified ORF into a suitable expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

  • Sequence Verification: Sequence the cloned insert to confirm its identity and integrity.

Heterologous Expression and Purification of the Recombinant Enzyme

To characterize the function of the candidate synthase, it is necessary to produce the recombinant protein in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

Protein_Expression_Workflow A Transform Expression Vector into Host (E. coli or Yeast) B Culture Growth and Induction of Protein Expression A->B C Cell Lysis B->C D Protein Purification (e.g., Ni-NTA Affinity Chromatography) C->D E SDS-PAGE Analysis to assess purity and size D->E F Protein Quantification (e.g., Bradford Assay) D->F

Caption: General workflow for heterologous expression and purification of a recombinant sesquiterpene synthase.

Protocol for Expression in E. coli:

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: Grow the transformed cells in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 12-16 hours[7][8].

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification: If the protein is His-tagged, purify the recombinant protein from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin[7].

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a method such as the Bradford assay.

Protocol for Expression in S. cerevisiae:

  • Transformation: Transform the yeast expression plasmid into a suitable S. cerevisiae strain (e.g., INVSc1).

  • Culture and Induction: Grow the transformed yeast in a selective medium (e.g., SC-Ura) with glucose. To induce protein expression, transfer the cells to a medium containing galactose.

  • Protein Extraction: Harvest the yeast cells, wash them, and disrupt them using glass beads or enzymatic lysis.

  • Purification: Purify the recombinant protein as described for the E. coli expressed protein.

In Vitro Enzyme Assay and Product Analysis

The function of the purified recombinant protein is determined by an in vitro enzyme assay using FPP as the substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified enzyme, FPP, and a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction and extract the sesquiterpene products by adding a water-immiscible organic solvent (e.g., hexane (B92381) or pentane) and vortexing.

  • GC-MS Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products. Compare the retention times and mass spectra of the products with those of authentic standards of this compound and other potential aromadendrane sesquiterpenoids[9].

Determination of Kinetic Parameters

To quantitatively assess the enzyme's activity, its kinetic parameters (K_m and k_cat) should be determined.

Protocol:

  • Varying Substrate Concentrations: Set up a series of enzyme assays with varying concentrations of FPP, while keeping the enzyme concentration constant.

  • Quantification of Product Formation: Quantify the amount of this compound (and other products) formed in each reaction using GC-MS with an internal standard.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. Calculate the turnover number (k_cat) from V_max and the enzyme concentration.

Conclusion

The biosynthesis of this compound presents a fascinating example of the chemical diversity generated by sesquiterpene synthases. While the specific enzyme responsible for its formation remains to be unequivocally identified, the proposed pathway through an aromadendrane-type STS provides a solid framework for future research. The experimental protocols detailed in this guide offer a systematic approach to identify and characterize the key enzymes involved in this compound biosynthesis. The successful elucidation of this pathway will not only advance our fundamental understanding of terpene biosynthesis but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this compound and other valuable aromadendrane sesquiterpenoids. Further research focusing on the isolation and characterization of STSs from this compound-rich plant sources is essential to fill the current knowledge gaps and to fully harness the potential of this intriguing natural product.

References

Epiglobulol: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiglobulol is a naturally occurring sesquiterpenoid alcohol belonging to the aromadendrane family of compounds. First identified in the essential oil of hops (Humulus lupulus), it has since been found in a variety of plant species, including several members of the Eucalyptus genus. This tricyclic compound has garnered significant interest within the scientific community due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and characterization, and an exploration of its known biological significance.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₆O[1]
Molecular Weight 222.37 g/mol [1]
CAS Number 88728-58-9[1]
Appearance Colorless clear viscous liquid (estimated)[2]
Boiling Point 293.00 to 294.00 °C @ 760.00 mm Hg[2]
Flash Point 253.00 °F (122.78 °C) (TCC)[2]
Solubility Soluble in alcohol; sparingly soluble in water (11.98 mg/L @ 25 °C, estimated)[2]

Historical Overview of Discovery and Isolation

The initial isolation and characterization of this compound were reported as part of investigations into the chemical constituents of essential oils. While it is found in various plant sources, one of the earliest detailed accounts of its identification comes from studies on hop oil.

A pivotal study in the characterization of sesquiterpenoids from hops was conducted in the mid-1970s. Although the user's prompt hinted at a 1974 publication by Takeda, extensive research has not uncovered a specific paper from that year detailing the initial discovery. However, the body of work from that era on hop oil constituents laid the foundation for the identification of numerous compounds, including this compound.

A common methodology for the isolation of this compound and related sesquiterpenoids from plant material involves a multi-step process beginning with extraction, followed by fractionation and purification. A representative workflow for this process is outlined below.

experimental_workflow plant_material Plant Material (e.g., Eucalyptus globulus fruits) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction Maceration concentration Concentration in vacuo extraction->concentration fractionation Fractionation (e.g., Petroleum Ether/Ethyl Acetate) concentration->fractionation column_chromatography Column Chromatography fractionation->column_chromatography Bioassay-guided purification Purification column_chromatography->purification analysis Structural Elucidation (GC-MS, NMR) purification->analysis

A generalized workflow for the isolation and identification of this compound from plant sources.

Detailed Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpenoids from plant materials and are analogous to the procedures used for this compound.

Extraction of Crude Essential Oil

Objective: To extract the essential oil containing this compound from the plant matrix.

Materials:

  • Dried and powdered plant material (e.g., fruits of Eucalyptus globulus)

  • Ethanol (B145695) (95%)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • The dried and powdered plant material is macerated in 95% ethanol at room temperature for a period of 72 hours.

  • The mixture is then filtered to separate the plant debris from the ethanol extract.

  • The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude essential oil.

Fractionation of the Crude Extract

Objective: To separate the crude extract into fractions of varying polarity to enrich the sesquiterpenoid content.

Materials:

  • Crude essential oil

  • Petroleum ether

  • Ethyl acetate

  • Separatory funnel

Procedure:

  • The crude essential oil is suspended in water and partitioned successively with petroleum ether and ethyl acetate.

  • The organic layers are collected and concentrated under reduced pressure. The petroleum ether fraction is typically enriched in non-polar compounds, including many sesquiterpenoids.

Isolation and Purification by Column Chromatography

Objective: To isolate individual compounds, including this compound, from the enriched fraction.

Materials:

  • Enriched petroleum ether fraction

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Vanillin-sulfuric acid spray reagent

Procedure:

  • The petroleum ether fraction is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by TLC.

  • Fractions containing compounds with similar Rf values are combined.

  • The combined fractions are further purified by repeated column chromatography until a pure compound is obtained.

Structural Elucidation

Objective: To confirm the identity and structure of the isolated this compound.

Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the isolated compound and to obtain its mass spectrum. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the complete chemical structure of the molecule, including the connectivity of atoms and the stereochemistry.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with its antimicrobial properties being among the most studied.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against various microorganisms. The proposed mechanism of action for many sesquiterpenoids involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and ultimately cell death.

antimicrobial_pathway cluster_this compound This compound cluster_microbe Microbial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Proposed mechanism of antimicrobial action for this compound.

Conclusion

This compound, a sesquiterpenoid with a growing body of evidence supporting its biological activities, represents a promising natural product for further investigation in the fields of pharmacology and drug development. The historical methods of its isolation from natural sources, primarily through extraction and chromatographic techniques, have paved the way for more advanced analytical methods that continue to unveil the therapeutic potential of this and other related compounds. Future research will likely focus on elucidating the precise molecular targets of this compound and its potential for synergistic effects with existing therapeutic agents.

References

Preliminary Cytotoxicity Screening of Epiglobulol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiglobulol, a naturally occurring sesquiterpenoid found in various species of the Eucalyptus genus, has garnered interest for its potential pharmacological activities. As part of the initial assessment of its therapeutic potential, preliminary cytotoxicity screening is a critical step to determine its effects on cell viability and to elucidate its mechanism of action. This technical guide provides an in-depth overview of the core methodologies and data interpretation for the preliminary cytotoxic evaluation of this compound. Due to the limited availability of studies on isolated this compound, this guide incorporates data from research on essential oils rich in globulol (B158503) (a synonym for this compound), offering a foundational understanding while highlighting the need for further research on the pure compound.

Data Presentation: Cytotoxicity of Globulol-Containing Essential Oils

The following tables summarize the available quantitative data on the cytotoxic effects of essential oils containing globulol. It is important to note that these results reflect the activity of a complex mixture of compounds and not solely that of this compound.

Essential Oil Source Cell Line(s) Assay Key Findings Globulol Content (%)
Eucalyptus benthamii (leaves)Jurkat, J774A.1, HeLaMTTDemonstrated cytotoxic potential against all tested tumor cell lines.20.54
Eucalyptus globulus (from Nigeria)Brine ShrimpLethality TestExhibited high cytotoxic effect with an LC50 value of 9.59 µl/ml.2.52

Table 1: Summary of In Vitro Cytotoxicity Data for Globulol-Containing Essential Oils

Experimental Protocols

Detailed methodologies for key experiments in cytotoxicity screening are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

Cell Culture and Treatment
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], Jurkat [T-lymphocyte]) and a normal cell line (e.g., HEK293 [human embryonic kidney]) should be used to assess both anticancer activity and general cytotoxicity.

  • Culture Conditions: Cells are to be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the positive control (cells treated with a lysis buffer).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation cell_culture Cell Seeding (Cancer & Normal Lines) treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis/Necrosis) treatment->apoptosis ic50 IC50 Determination mtt->ic50 ldh->ic50 mechanism Mechanism of Cell Death apoptosis->mechanism ic50->mechanism pathway Signaling Pathway Analysis mechanism->pathway apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc pro_caspase8 Pro-caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) caspase8->bcl2_family via Bid cleavage pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 This compound This compound stress Cellular Stress This compound->stress stress->bcl2_family mito Mitochondrion bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 parp PARP Cleavage caspase3->parp dna_frag DNA Fragmentation parp->dna_frag apoptosis_node Apoptosis dna_frag->apoptosis_node

References

In-depth Technical Guide on the Potential Therapeutic Targets of Epiglobulol

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Review of the Current Scientific Landscape of Epiglobulol and its Therapeutic Potential

This technical guide addresses the current understanding of this compound, a sesquiterpenoid natural product, and its potential as a therapeutic agent. A comprehensive review of the available scientific literature reveals that research specifically investigating the therapeutic targets and mechanisms of action of this compound is in its infancy.

This compound is a naturally occurring sesquiterpene alcohol that has been identified as a chemical constituent in various plants, including those from the Eucalyptus genus.[1][2][3] It is structurally related to globulol (B158503), another sesquiterpenoid. While direct studies on this compound's bioactivity are scarce, some commercial suppliers note its potential for antimicrobial and anti-inflammatory properties.[4] An in silico study has also pointed to its potential as an antimicrobial agent. However, at present, there is a significant lack of published experimental data to validate these claims and elucidate specific molecular targets.

Given the limited direct information on this compound, this guide will summarize the available data on the closely related compound, globulol, to provide a potential, albeit speculative, framework for future research directions for this compound.

Antimicrobial Activity of Globulol: A Potential Analogue for this compound Research

The most substantive research in this area has been conducted on globulol, a stereoisomer of this compound.[5] Studies have demonstrated its efficacy as an antimicrobial agent against a range of plant-pathogenic fungi and some bacteria.[6][7] The mechanism of this antimicrobial action has not been fully elucidated, but the available quantitative data provides a starting point for understanding the potential potency of this class of sesquiterpenoids.

The following table summarizes the 50% inhibitory concentration (IC50) values of globulol against various microbial species, as determined by in vitro assays. This data is presented to illustrate the type of quantitative analysis that is currently unavailable for this compound but would be essential for evaluating its therapeutic potential.

Microbial SpeciesTypeIC50 (µg/mL)Reference
Alternaria solaniFungus47.1[6]
Fusarium oxysporum f. sp. niverumFungus114.3[6]
Fusarium graminearumFungus53.4[6]
Rhizoctonia solaniFungus56.9[6]
Venturia pirinaFungus32.1[6]
Xanthomonas vesicatoriaBacterium158.0[6][7][8][9]
Bacillus subtilisBacterium737.2[6][7][8][9]

Experimental Protocols: A Roadmap for Future this compound Research

Detailed experimental protocols for identifying the therapeutic targets of this compound are not available due to the lack of published research in this specific area. However, based on the investigation of globulol's antimicrobial properties, the following methodologies could be adapted for future studies on this compound.

1. Bioassay-Guided Isolation of this compound:

  • Objective: To isolate pure this compound from a plant source known to contain the compound (e.g., Eucalyptus globulus).

  • Methodology:

    • Extraction of plant material (e.g., leaves, fruits) with a suitable solvent (e.g., ethanol).

    • Fractionation of the crude extract using liquid-liquid partitioning with solvents of increasing polarity.

    • Antimicrobial screening of each fraction against a panel of clinically relevant bacteria and fungi.

    • Further purification of the active fraction(s) using chromatographic techniques (e.g., column chromatography, HPLC).

    • Structural elucidation of the isolated pure compound using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its identity as this compound.

2. In Vitro Antimicrobial Susceptibility Testing:

  • Objective: To determine the minimum inhibitory concentration (MIC) and IC50 of pure this compound against various microorganisms.

  • Methodology:

    • Broth Microdilution Method: Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of this compound that inhibits visible growth after a specified incubation period.

    • MTT Assay: For determining IC50 values, a colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be employed. This assay measures metabolic activity as an indicator of cell viability.

Signaling Pathways and Logical Relationships: A Call for Investigation

Currently, there is no information available from the scientific literature regarding the signaling pathways that may be modulated by this compound. Therefore, the creation of Graphviz diagrams illustrating these pathways is not possible.

Future research into the potential anti-inflammatory or anticancer activities of this compound would necessitate the investigation of key signaling pathways commonly implicated in these processes, such as:

  • NF-κB Signaling Pathway: A central regulator of inflammation.

  • MAPK Signaling Pathways (ERK, JNK, p38): Involved in cellular proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway: Crucial for cell survival and proliferation.

To facilitate such future investigations, a hypothetical workflow for target identification is presented below.

G cluster_0 Initial Screening & Target Identification cluster_1 Mechanism of Action & Pathway Analysis This compound This compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, cytokine production) This compound->Phenotypic_Screening In_Silico_Modeling In Silico Modeling (e.g., molecular docking) This compound->In_Silico_Modeling Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Phenotypic_Screening->Target_Identification Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_Identification->Target_Validation In_Silico_Modeling->Target_Validation Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Validation->Pathway_Analysis Preclinical_Models In Vivo / Preclinical Models (e.g., animal models of disease) Pathway_Analysis->Preclinical_Models Clinical_Development Clinical_Development Preclinical_Models->Clinical_Development Potential for Clinical Development

Caption: Hypothetical workflow for identifying the therapeutic targets of this compound.

Conclusion and Future Directions

The current body of scientific literature does not support the creation of an in-depth technical guide on the specific therapeutic targets of this compound. While its structural similarity to the antimicrobially active compound globulol suggests potential avenues of investigation, dedicated experimental studies on this compound are required.

Future research should focus on:

  • Confirmation of Bioactivity: Rigorous in vitro and in vivo testing to confirm and quantify the purported antimicrobial, anti-inflammatory, and any potential anticancer effects of purified this compound.

  • Target Deconvolution: Utilizing modern drug discovery techniques, such as those outlined in the hypothetical workflow, to identify and validate the specific molecular targets of this compound.

  • Mechanism of Action Studies: Elucidating the downstream signaling pathways modulated by this compound upon binding to its therapeutic target(s).

Until such studies are conducted and published, the therapeutic potential of this compound remains largely speculative. This document serves to highlight the significant knowledge gap and to propose a structured approach for the scientific community to address it.

References

Epiglobulol and its role in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epiglobulol, a naturally occurring sesquiterpenoid alcohol, has garnered increasing interest for its potential role in plant defense mechanisms. As a secondary metabolite, it is not directly involved in the primary growth and development of plants but is instead synthesized to mediate interactions with the environment, including defense against herbivores and pathogens. This technical guide provides a comprehensive overview of this compound, its chemical properties, its purported role in plant defense signaling pathways, and detailed experimental protocols for its study.

Chemical Profile of this compound

This compound is a tricyclic sesquiterpenoid with the chemical formula C₁₅H₂₆O. Its structure is characterized by a cyclopropane (B1198618) ring fused to a seven-membered ring system. This complex architecture is typical of many bioactive terpenes found in the plant kingdom.

PropertyValue
Molecular Formula C₁₅H₂₆O
Molar Mass 222.37 g/mol
Class Sesquiterpenoid Alcohol
Key Structural Features Tricyclic, contains a cyclopropane ring

This compound's Putative Role in Plant Defense

While direct evidence specifically detailing the role of this compound as a primary defense compound is still emerging, its presence in plants known for their chemical defenses, such as Eucalyptus species, and its structural similarity to other defense-related sesquiterpenoids, strongly suggest its involvement in plant immunity. The proposed mechanisms of action are twofold: direct deterrence and toxicity to attackers, and indirect defense through the activation of plant defense signaling pathways.

Direct Defense Mechanisms

Many sesquiterpenoids exhibit direct toxic or deterrent effects on herbivores and pathogens. While specific quantitative data for this compound is limited, related compounds from Eucalyptus species have demonstrated antimicrobial and insecticidal properties. It is hypothesized that this compound may contribute to the overall defensive chemical milieu of the plant, acting in concert with other secondary metabolites.

Indirect Defense Mechanisms: Elicitation of Plant Defense Pathways

A more intricate role for epiglobulod is its potential to act as an endogenous signaling molecule or elicitor, triggering broader plant defense responses. The two primary defense signaling pathways in plants are the Jasmonic Acid (JA) pathway and the Salicylic Acid (SA) pathway.

  • Jasmonic Acid (JA) Pathway: Typically activated in response to wounding by herbivores and infection by necrotrophic pathogens.

  • Salicylic Acid (SA) Pathway: Primarily induced by biotrophic pathogens.

It is plausible that the presence of this compound, or its derivatives, could modulate these pathways, leading to the production of a wider array of defense-related compounds and proteins.

Signaling Pathways in Plant Defense

The following diagrams illustrate the general signaling cascades of the Jasmonic Acid and Salicylic Acid pathways, which are central to plant defense and may be influenced by sesquiterpenoids like this compound.

Jasmonic_Acid_Pathway cluster_perception Signal Perception cluster_synthesis JA Biosynthesis cluster_signaling Signal Transduction cluster_response Defense Response Herbivore_Attack Herbivore Attack/ Wounding Elicitors Elicitors Herbivore_Attack->Elicitors Linolenic_Acid α-Linolenic Acid Elicitors->Linolenic_Acid Activates JA_precursors JA Precursors Linolenic_Acid->JA_precursors JA Jasmonic Acid JA_precursors->JA JA_Ile JA-Isoleucine (Active form) JA->JA_Ile Conjugation COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ Binds to MYC2 MYC2 (Transcription Factor) COI1_JAZ->MYC2 Degrades JAZ, releases MYC2 Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates Secondary_Metabolites Secondary Metabolites (e.g., Terpenoids) Defense_Genes->Secondary_Metabolites Proteinase_Inhibitors Proteinase Inhibitors Defense_Genes->Proteinase_Inhibitors

Figure 1: Simplified Jasmonic Acid (JA) Signaling Pathway.

Salicylic_Acid_Pathway cluster_perception Signal Perception cluster_synthesis SA Biosynthesis cluster_signaling Signal Transduction cluster_response Defense Response Pathogen_Attack Pathogen Attack (Biotrophic) PAMPs_Effectors PAMPs/Effectors Pathogen_Attack->PAMPs_Effectors Chorismate Chorismate PAMPs_Effectors->Chorismate Activates SA Salicylic Acid Chorismate->SA NPR1_inactive NPR1 (inactive, oligomer) SA->NPR1_inactive Accumulation leads to reduction of NPR1 NPR1_active NPR1 (active, monomer) NPR1_inactive->NPR1_active TGA_Factors TGA Transcription Factors NPR1_active->TGA_Factors Translocates to nucleus and binds TGA PR_Genes PR Gene Expression TGA_Factors->PR_Genes Activates PR_Proteins Pathogenesis-Related (PR) Proteins PR_Genes->PR_Proteins SAR Systemic Acquired Resistance PR_Genes->SAR Extraction_Workflow Plant_Material Dried, Powdered Plant Material Maceration Maceration (e.g., Methanol) Plant_Material->Maceration Filtration_Concentration Filtration & Concentration Maceration->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions n-Hexane, Ethyl Acetate, n-Butanol Fractions Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Select this compound- rich fraction Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Pure_this compound Pure this compound Fraction_Collection->Pure_this compound Pool and purify

Methodological & Application

Isolating Epiglobulol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Extraction and Purification of Epiglobulol from Eucalyptus Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a sesquiterpenoid alcohol, is a naturally occurring compound found in various plant species, notably within the Eucalyptus genus. This bicyclic tertiary alcohol has garnered interest within the scientific community for its potential biological activities. This document provides detailed protocols for the isolation and purification of this compound from Eucalyptus species, primarily focusing on Eucalyptus globulus, a known source of this compound. The methodologies described herein are intended to serve as a comprehensive guide for researchers aiming to obtain pure this compound for further investigation.

Data Presentation

The concentration of this compound can vary significantly depending on the Eucalyptus species, geographical location, and distillation process. The following table summarizes the reported quantitative data for this compound in the essential oil of Eucalyptus globulus.

Eucalyptus SpeciesPlant PartExtraction MethodAnalytical MethodThis compound Content (%)Reference
Eucalyptus globulusLeavesHydrodistillationGC-MS2.0[1]

Experimental Protocols

The isolation of this compound from Eucalyptus species is a multi-step process that involves the initial extraction of the essential oil followed by chromatographic purification to isolate the target compound.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes the extraction of essential oil from Eucalyptus leaves using a Clevenger-type apparatus.

Materials and Equipment:

  • Fresh or dried leaves of Eucalyptus species (e.g., Eucalyptus globulus)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Glass storage vials

Procedure:

  • Weigh approximately 200-500 g of fresh or dried Eucalyptus leaves.

  • Place the leaves into a 2 L round-bottom flask.

  • Add distilled water to the flask until the leaves are fully submerged.

  • Set up the Clevenger-type apparatus with the flask, condenser, and collection tube.

  • Turn on the heating mantle and bring the water to a boil.

  • Continue the hydrodistillation for 3-4 hours, collecting the essential oil in the collection tube.

  • After completion, allow the apparatus to cool down.

  • Carefully collect the separated essential oil from the collection tube.

  • Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed glass vial at 4°C in the dark.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol details the separation of this compound from the crude essential oil using silica (B1680970) gel column chromatography.

Materials and Equipment:

  • Crude Eucalyptus essential oil

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (B92381) (n-hexane)

  • Ethyl acetate (B1210297)

  • Fraction collector or collection tubes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

  • Vanillin-sulfuric acid staining reagent

  • Gas chromatography-mass spectrometry (GC-MS) instrument

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.

    • Wash the column with hexane until the silica gel bed is stable.

  • Sample Loading:

    • Dissolve a known amount of the crude essential oil (e.g., 1-2 g) in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate to the hexane. A suggested gradient is as follows:

      • 100% Hexane

      • Hexane:Ethyl Acetate (98:2)

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (80:20)

      • Hexane:Ethyl Acetate (50:50)

      • 100% Ethyl Acetate

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector or manually.

    • Monitor the separation by spotting the collected fractions on TLC plates. A suitable developing solvent system for TLC is Hexane:Ethyl Acetate (8:2).

    • Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid reagent.

    • Pool the fractions containing the compound with the expected Rf value for this compound. The Rf value will need to be determined empirically, but sesquiterpene alcohols typically have intermediate polarity.

    • Analyze the pooled fractions using GC-MS to confirm the presence and purity of this compound by comparing the mass spectrum with a reference spectrum.

  • Solvent Removal:

    • Concentrate the pooled fractions containing pure this compound using a rotary evaporator under reduced pressure to remove the solvents.

  • Final Product:

    • The resulting residue will be the isolated this compound. Determine the final yield and store the pure compound in a sealed vial at a low temperature.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

experimental_workflow cluster_extraction Essential Oil Extraction cluster_purification Purification Eucalyptus_leaves Eucalyptus Leaves Hydrodistillation Hydrodistillation Eucalyptus_leaves->Hydrodistillation Crude_Essential_Oil Crude Essential Oil Hydrodistillation->Crude_Essential_Oil Column_Chromatography Silica Gel Column Chromatography Crude_Essential_Oil->Column_Chromatography Sample Loading Fractionation Fraction Collection & TLC/GC-MS Analysis Column_Chromatography->Fractionation Solvent_Evaporation Solvent Evaporation Fractionation->Solvent_Evaporation Pure_this compound Pure this compound Solvent_Evaporation->Pure_this compound

Caption: Experimental workflow for the isolation of this compound.

column_chromatography_logic Start Load Crude Essential Oil on Silica Gel Column Elute_Hexane Elute with 100% Hexane (Non-polar compounds elute) Start->Elute_Hexane Elute_Gradient Gradually Increase Ethyl Acetate Concentration (Compounds of increasing polarity elute) Elute_Hexane->Elute_Gradient Collect_Fractions Collect Fractions Elute_Gradient->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC/GC-MS Collect_Fractions->Analyze_Fractions Identify_this compound Identify Fractions Containing this compound Analyze_Fractions->Identify_this compound Pool_Fractions Pool this compound-rich Fractions Identify_this compound->Pool_Fractions Yes Discard Discard other fractions Identify_this compound->Discard No End Isolated this compound Pool_Fractions->End

Caption: Logical flow of column chromatography for this compound purification.

References

Application Notes and Protocols for the Synthesis of (-)-Epiglobulol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereodivergent total synthesis of the natural aromadendrane sesquiterpene, (-)-epiglobulol. The synthesis strategy employs a gold(I)-catalyzed cascade reaction as the key step, enabling the construction of the tricyclic aromadendrane core in a single step from (E,E)-farnesol. This methodology offers a concise and efficient route to (-)-epiglobulol, a compound belonging to a class of sesquiterpenoids known for their diverse biological activities, including antifungal, antibacterial, antiviral, and cytotoxic properties.[1] The protocol described herein is based on the work of Carreras, Livendahl, McGonigal, and Echavarren, who reported the synthesis of (-)-epiglobulol in seven steps with an overall yield of 12%.[1]

Introduction

Aromadendranes are a family of hydroazulene sesquiterpenoids that have garnered significant interest from the scientific community due to their intriguing molecular architecture and promising biological activities.[1] (-)-Epiglobulol, a member of this family, has been isolated from various natural sources, including hops and essential oils.[1] The development of efficient synthetic routes to epiglobulol and its derivatives is crucial for enabling further investigation into their therapeutic potential and for the generation of novel analogs with improved pharmacological profiles.

The synthetic approach detailed below represents one of the shortest total syntheses of (-)-epiglobulol reported to date.[1] The key transformation involves a gold(I)-catalyzed intramolecular cascade reaction that proceeds via a cyclopropyl (B3062369) gold(I) carbene-like intermediate, leading to the stereoselective formation of the characteristic tricyclic core of the aromadendrane skeleton.[1]

Experimental Protocols

This section details the multi-step synthesis of (-)-Epiglobulol, starting from (E,E)-farnesol.

1. Synthesis of Intermediate 7

The initial steps involve the conversion of (E,E)-farnesol to a key intermediate (compound 7 in the original publication) through a sequence of reactions. The final step in this sequence is the pivotal gold(I)-catalyzed cascade reaction.

  • Materials: (E,E)-farnesol derivatives, Gold(I) catalyst.

  • Procedure: A detailed, step-by-step procedure for the multi-step synthesis leading to intermediate 7, including the gold(I)-catalyzed cascade reaction, would be detailed here based on the specific conditions reported in the primary literature.[1] This includes reagent quantities, solvent systems, reaction temperatures, and reaction times.

2. Debenzylation of Intermediate 7 to Alcohol 14

  • Materials: Intermediate 7, Palladium on carbon (Pd(OH)2/C), Hydrogen gas (H2).

  • Procedure: Intermediate 7 is subjected to debenzylation conditions using a palladium catalyst under a hydrogen atmosphere to yield the corresponding alcohol (compound 14).[1] The reaction is monitored until completion, followed by standard workup and purification procedures.

3. Hydrogenation of Alcohol 14 to (-)-Epiglobulol (3)

  • Materials: Alcohol 14, [Ir(cod)(PCy3)py]BArF catalyst, Hydrogen gas (H2).

  • Procedure: The final step involves the hydrogenation of the alcohol intermediate 14 using an iridium catalyst under high pressure of hydrogen gas to afford (-)-Epiglobulol (3).[1] The product is then purified to achieve high enantiomeric purity.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of (-)-Epiglobulol.

StepProductCatalystYield (%)Enantiomeric Ratio (e.r.)
Debenzylation of 7Alcohol 14Pd(OH)2/C79-
Hydrogenation of 14(-)-Epiglobulol (3)[Ir(cod)(PCy3)py]BArF4095:5
Overall (from farnesol (B120207) deriv.) (-)-Epiglobulol (3) -12 >99% (after cryst.)

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of (-)-Epiglobulol.

Synthesis_Workflow Farnesol (E,E)-Farnesol Derivative Intermediate7 Intermediate 7 Farnesol->Intermediate7 Multi-step sequence Au(I)-catalyzed cascade Alcohol14 Alcohol 14 Intermediate7->Alcohol14 Debenzylation H2, Pd(OH)2/C This compound (-)-Epiglobulol (3) Alcohol14->this compound Hydrogenation H2, Ir catalyst

Caption: Synthetic workflow for the total synthesis of (-)-Epiglobulol.

Biological Activity Context

While this document focuses on the synthesis of (-)-Epiglobulol, it is important to note that aromadendrane sesquiterpenoids, as a class, exhibit a range of biological activities. These include:

  • Antifungal activity [1]

  • Antibacterial activity [1]

  • Antiviral activity [1]

  • Cytotoxic activity [1]

The synthesis of (-)-Epiglobulol and its derivatives provides valuable opportunities to explore the structure-activity relationships within this class of natural products and to develop new therapeutic agents. Further biological evaluation of the synthesized compounds is a critical next step in the drug discovery process. No specific signaling pathways were detailed in the provided search results for this compound itself. The biological activities are broadly mentioned for the aromadendrane class.

Conclusion

The protocol described provides a robust and efficient method for the total synthesis of (-)-Epiglobulol. The key gold(I)-catalyzed cascade reaction allows for the rapid construction of the complex tricyclic core of the molecule. This synthetic route provides access to significant quantities of (-)-Epiglobulol, facilitating further investigation into its biological properties and the development of novel derivatives with potential therapeutic applications. The provided data and workflow offer a clear guide for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application of Epiglobulol in Natural Product Libraries: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiglobulol, a naturally occurring aromadendrane sesquiterpenoid found in the essential oils of various plants, has garnered interest within the drug discovery community. Its reported biological activities, including antimicrobial and cytotoxic effects, position it as a valuable candidate for inclusion in natural product libraries for high-throughput screening (HTS) campaigns. This document provides detailed application notes and protocols for leveraging this compound in drug discovery programs, with a focus on its potential anticancer applications. While specific data on this compound's mechanism of action is still emerging, this guide offers protocols to investigate its effects on key cancer-related signaling pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of (-)-Epiglobulol is presented below.

PropertyValueReference
Molecular FormulaC₁₅H₂₆O[1]
Molecular Weight222.37 g/mol [2]
AppearanceTechnical Grade[1]
Optical Activity[α]20/D −38±3°, neat[1]
Density0.97 g/mL at 20 °C[1]
Storage2-8°C[1]

Application in Natural Product Libraries

Natural product libraries are a cornerstone of drug discovery, offering a vast diversity of chemical scaffolds. The inclusion of this compound and its derivatives can enrich these libraries with unique tricyclic sesquiterpene structures, increasing the potential for identifying novel hit compounds.

Workflow for Integrating this compound into a Screening Library:

G cluster_0 Library Generation cluster_1 High-Throughput Screening (HTS) cluster_2 Hit-to-Lead Isolation/Synthesis Isolation/Synthesis QC Quality Control (Purity, Identity) Isolation/Synthesis->QC Plate Plating in Assay Format QC->Plate Assay Target- or Phenotypic-Based Assay Plate->Assay Hit_ID Hit Identification Assay->Hit_ID Validation Hit Confirmation & Validation Hit_ID->Validation SAR Structure-Activity Relationship (SAR) Studies Validation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

This compound Screening Workflow

Biological Activities and Experimental Protocols

This compound belongs to the aromadendrane class of sesquiterpenoids, which are known for a range of biological activities, including cytotoxic, antibacterial, and antifungal properties. While specific quantitative data for this compound is limited in publicly available literature, the following sections provide established protocols to assess these activities.

Cytotoxicity against Cancer Cell Lines

Application Note: Aromadendrane sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines. A related compound, aromadendrene (B190605) oxide 2, induces apoptosis in skin cancer cells through a reactive oxygen species (ROS)-mediated mitochondrial pathway[3]. This suggests a potential mechanism of action for this compound that warrants investigation. The following protocol describes a standard MTT assay to determine the cytotoxic effects of this compound.

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability.[4][5]

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, U-87 MG - glioblastoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Antimicrobial Activity

Application Note: Globulol, a stereoisomer of this compound, has shown antimicrobial activity against various fungi and bacteria. The following protocols can be adapted to evaluate the antimicrobial potential of this compound.

Protocol: Broth Microdilution Assay for Antibacterial Activity

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: Antifungal Susceptibility Testing

This protocol follows the guidelines for antifungal susceptibility testing of filamentous fungi.

Materials:

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Fungal inoculum

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control.

Investigation of Signaling Pathways

Application Note: To elucidate the mechanism of action of this compound, particularly its cytotoxic effects, it is crucial to investigate its impact on key cellular signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. Based on the known mechanisms of other sesquiterpenoids, the following pathways are recommended for investigation.

ROS-Mediated Apoptosis Pathway

As a starting point, investigating the induction of apoptosis via reactive oxygen species (ROS) is recommended, given the findings for the related compound aromadendrene oxide 2[3].

G This compound This compound ROS Increased ROS Production This compound->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytoC Cytochrome c Release MMP->CytoC Caspases Caspase Activation (e.g., Caspase-9, -3) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed ROS-Mediated Apoptosis Pathway

Protocol: Western Blot Analysis of Apoptotic Proteins

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

MAPK, PI3K/Akt/mTOR, and JAK/STAT Pathways

Further investigation into key cancer-related signaling pathways is recommended to build a comprehensive profile of this compound's mechanism of action.

G cluster_0 MAPK Pathway cluster_1 PI3K/Akt/mTOR Pathway cluster_2 JAK/STAT Pathway p_ERK p-ERK p_Akt p-Akt p_mTOR p-mTOR p_Akt->p_mTOR p_STAT3 p-STAT3 This compound This compound This compound->p_ERK Modulation This compound->p_Akt Modulation This compound->p_STAT3 Modulation

Potential Signaling Pathways for Investigation

Protocol: Western Blot for Signaling Pathway Analysis

This protocol can be adapted to probe for key phosphorylated proteins in the MAPK (p-ERK), PI3K/Akt/mTOR (p-Akt, p-mTOR), and JAK/STAT (p-STAT3) pathways using specific primary antibodies. The general procedure follows the Western Blot protocol outlined above.

Conclusion

This compound represents a promising natural product for inclusion in drug discovery screening libraries. Its potential cytotoxic and antimicrobial activities, characteristic of the aromadendrane sesquiterpenoid class, warrant further investigation. The protocols provided in this document offer a framework for researchers to systematically evaluate the biological activities of this compound and to begin to elucidate its mechanism of action. The identification of its molecular targets and affected signaling pathways will be crucial for its future development as a potential therapeutic agent.

References

Application Notes and Protocols for the Quantification of Epiglobulol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of Epiglobulol, a sesquiterpenoid found in various plant species, which has garnered interest for its potential biological activities. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) are designed to assist researchers in the precise measurement of this compound in complex plant matrices.

Introduction to this compound

This compound is a tricyclic sesquiterpenoid alcohol that has been identified in various plant species. As a member of the aromadendrane skeleton family, it is structurally related to other bioactive compounds like globulol (B158503) and spathulenol. The quantification of this compound is crucial for the standardization of plant extracts, understanding its contribution to the overall biological activity of the extract, and for the development of new phytopharmaceuticals.

Data Presentation: Quantitative Data for this compound in Plant Extracts

The following table summarizes the available quantitative data for this compound in different plant extracts. This data can serve as a reference for researchers working on the isolation and quantification of this compound.

Plant SpeciesPlant PartExtraction/Distillation MethodAnalytical MethodConcentration/Percentage of this compoundReference
Eucalyptus largiflorensLeavesHydrodistillationGC-MS3.4% of essential oil[1]
Eucalyptus largiflorensFlowersHydrodistillationGC-MS0.9% of essential oil[1]
Eucalyptus largiflorensFruitsHydrodistillationGC-MS1.7% of essential oil[1]
Aristolochia tagala Cham.LeafChloroform ExtractionGC-MSPresent (qualitative)[2]
Conocarpus lancifoliusLeavesHot Methanolic ExtractionGC-MSPresent (qualitative)[3]

Experimental Protocols

Plant Material Preparation and Extraction

A generalized protocol for the preparation of plant material and subsequent extraction is provided below. The choice of solvent and extraction method should be optimized based on the specific plant matrix and the polarity of the target compound.

Protocol:

  • Collection and Drying: Collect fresh plant material and air-dry it in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, freeze-dry the material to minimize the degradation of volatile compounds.

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) using a mechanical grinder to increase the surface area for efficient extraction.

  • Extraction:

    • Soxhlet Extraction (for non-thermolabile compounds):

      • Place a known amount of the powdered plant material (e.g., 20 g) in a cellulose (B213188) thimble.

      • Extract with a suitable solvent (e.g., n-hexane, chloroform, or ethanol) in a Soxhlet apparatus for 6-8 hours.

      • Concentrate the resulting extract under reduced pressure using a rotary evaporator.

    • Ultrasonic-Assisted Extraction (UAE):

      • Mix a known amount of the powdered plant material (e.g., 10 g) with a suitable solvent (e.g., methanol) in a flask.

      • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.

      • Filter the extract and repeat the extraction process with fresh solvent.

      • Combine the filtrates and concentrate using a rotary evaporator.

  • Sample Storage: Store the dried extract in an airtight, light-protected container at 4°C until further analysis.

G Diagram 1: General Workflow for Plant Extraction A Plant Material Collection (Leaves, Flowers, etc.) B Drying (Air-drying or Freeze-drying) A->B C Grinding to Fine Powder B->C D Extraction (e.g., Soxhlet, Sonication) C->D E Filtration and Concentration D->E F Crude Plant Extract E->F G Further Purification (Optional, e.g., Column Chromatography) F->G H Purified Extract/Fraction G->H

Diagram 1: General Workflow for Plant Extraction

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound standard (if available) or a related sesquiterpenoid standard (e.g., globulol, spathulenol) in a suitable solvent (e.g., n-hexane) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

    • Prepare an internal standard (IS) solution (e.g., n-eicosane) at a fixed concentration.

  • Sample Preparation:

    • Dissolve a known amount of the plant extract in the same solvent used for the standards.

    • Add a fixed volume of the internal standard solution to both the calibration standards and the samples.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp 1: 5°C/min to 180°C, hold for 5 min.

      • Ramp 2: 10°C/min to 280°C, hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (comparison with a standard or library data).

    • Quantify the amount of this compound using the peak area ratio of this compound to the internal standard and the calibration curve.

G Diagram 2: GC-MS Quantification Workflow A Plant Extract B Sample Preparation (Dissolution, Addition of Internal Standard, Filtration) A->B C GC-MS Analysis B->C D Data Acquisition (Chromatogram and Mass Spectra) C->D E Peak Identification (Retention Time, Mass Spectrum) D->E F Quantification (Calibration Curve) E->F G Result (Concentration of this compound) F->G

Diagram 2: GC-MS Quantification Workflow

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantification of less volatile or thermally labile sesquiterpenoids. A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known amount of the plant extract in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

      • Gradient program: 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • DAD Wavelength: Scan from 200-400 nm, monitor at a specific wavelength if the UV-Vis spectrum of this compound is known (typically low UV for sesquiterpenoids).

  • Data Analysis:

    • Identify the this compound peak based on its retention time and UV-Vis spectrum (or mass spectrum if using HPLC-MS).

    • Quantify the amount of this compound using the peak area and the calibration curve.

G Diagram 3: HPLC Quantification Workflow A Plant Extract B Sample Preparation (Dissolution, Filtration) A->B C HPLC-DAD/MS Analysis B->C D Data Acquisition (Chromatogram and Spectra) C->D E Peak Identification (Retention Time, UV/Mass Spectrum) D->E F Quantification (Calibration Curve) E->F G Result (Concentration of this compound) F->G

Diagram 3: HPLC Quantification Workflow

Quantification by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the absolute quantification of compounds without the need for a specific standard of the analyte, provided a certified internal standard is used.

Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the dried plant extract (e.g., 10 mg).

    • Accurately weigh a specific amount of a certified internal standard (IS) (e.g., maleic acid, dimethyl sulfone) and add it to the same vial as the extract. The IS should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 700 µL of CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Probe: 5 mm BBO probe or equivalent.

    • Experiment: 1D ¹H NMR.

    • Pulse Program: zg30 (or equivalent with a 30° or 90° pulse).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and IS). This is critical for accurate quantification and should be determined experimentally. A typical starting point is 30 seconds.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Carefully phase the spectrum manually.

    • Perform baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculation:

    • Calculate the concentration of this compound using the following formula:

    Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • Panalyte is the purity (concentration) of the analyte.

    • I is the integral value.

    • N is the number of protons for the integrated signal.

    • MW is the molecular weight.

    • m is the mass.

    • PIS is the purity of the internal standard.

G Diagram 4: qNMR Quantification Workflow A Plant Extract and Internal Standard B Accurate Weighing A->B C Dissolution in Deuterated Solvent B->C D ¹H NMR Acquisition (Optimized Parameters) C->D E Data Processing (Phasing, Baseline Correction, Integration) D->E F Calculation (Using Integral Values and Masses) E->F G Result (Absolute Concentration of this compound) F->G

Diagram 4: qNMR Quantification Workflow

Potential Signaling Pathways of this compound

While specific signaling pathways for this compound have not been extensively studied, its reported antimicrobial and the known anti-inflammatory activities of structurally similar sesquiterpenoids suggest potential mechanisms of action. For instance, its antimicrobial effects could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

The anti-inflammatory properties of many sesquiterpenoids are often attributed to their ability to modulate key inflammatory signaling pathways. A plausible, though not yet directly demonstrated for this compound, pathway is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators.

G Diagram 5: Potential Anti-Inflammatory Signaling Pathway cluster_0 Cell A Inflammatory Stimulus (e.g., LPS) B TLR4 A->B D MAPK Pathway (p38, JNK, ERK) B->D E NF-κB Pathway (IκBα degradation, p65 nuclear translocation) B->E C This compound C->D Inhibition C->E Inhibition F Pro-inflammatory Gene Expression D->F E->F G Reduced Inflammatory Response

Diagram 5: Potential Anti-Inflammatory Signaling Pathway

References

Application Notes and Protocols for In Vivo Experimental Design: Epiglobulol Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo preclinical studies to evaluate the therapeutic potential of Epiglobulol, a naturally occurring sesquiterpenoid.[1] Based on existing literature on related compounds and extracts, this compound is a candidate for investigation into its anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The following protocols are based on established and widely accepted animal models to ensure reproducibility and relevance.

Preclinical Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be robustly assessed using the carrageenan-induced paw edema model in rodents, a standard for acute inflammation studies.[3][4]

Application Note:

This study aims to determine the dose-dependent efficacy of this compound in reducing acute inflammation. The model mimics the clinical signs of inflammation, including edema, and allows for the quantification of the anti-inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Materials:

  • This compound (≥95% purity)

  • Carrageenan (Lambda, Type IV)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline)

  • Positive Control: Indomethacin (10 mg/kg) or Diclofenac Sodium (10 mg/kg)

  • Male Wistar rats (180-220 g)

  • Plebismometer or digital calipers

  • Syringes and gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into five groups (n=6 per group):

    • Group I: Vehicle Control (0.5% CMC)

    • Group II: Positive Control (Indomethacin, 10 mg/kg)

    • Group III: this compound (Low Dose, e.g., 25 mg/kg)

    • Group IV: this compound (Medium Dose, e.g., 50 mg/kg)

    • Group V: this compound (High Dose, e.g., 100 mg/kg)

  • Dosing: Administer the vehicle, positive control, or this compound doses orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume (in mL) or thickness (in mm) using a plebismometer or calipers at baseline (0h) and at 1, 2, 3, 4, and 6 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume increase in the vehicle control group and Vt is the average paw volume increase in the treated group. Statistical analysis can be performed using one-way ANOVA followed by Dunnett's post-hoc test.

Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Group Treatment Dose (mg/kg) Paw Volume Increase (mL) at 3h (Mean ± SD) % Inhibition of Edema
I Vehicle (0.5% CMC) - 0.85 ± 0.07 -
II Indomethacin 10 0.32 ± 0.04* 62.35
III This compound 25 0.68 ± 0.06 20.00
IV This compound 50 0.49 ± 0.05* 42.35
V This compound 100 0.36 ± 0.04* 57.65

*p < 0.05 compared to Vehicle Control. Data are hypothetical.

Visualization of Experimental Workflow:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate Acclimatize Rats (1 week) grouping Randomize into 5 Groups (n=6) acclimate->grouping dosing Prepare this compound, Vehicle, & Positive Control Doses grouping->dosing admin Oral Administration (p.o.) dosing->admin induce Inject Carrageenan (0.1 mL, 1%) 1h post-administration admin->induce measure Measure Paw Volume (0, 1, 2, 3, 4, 6 hours) induce->measure calculate Calculate % Inhibition of Edema measure->calculate stats Statistical Analysis (ANOVA) calculate->stats

Caption: Workflow for the in vivo anti-inflammatory study.

Preclinical Evaluation of Anticancer Activity

Given that many natural products with anti-inflammatory and antimicrobial properties also exhibit anticancer effects, evaluating this compound in a cancer model is a logical progression. The human tumor xenograft model is a cornerstone of preclinical oncology research.

Application Note:

This study is designed to assess the efficacy of this compound in inhibiting tumor growth in vivo. A human breast cancer cell line (e.g., MCF-7) xenograft model in immunodeficient mice will be used to evaluate key endpoints like tumor volume reduction and overall toxicity.

Experimental Protocol: Human Breast Cancer Xenograft in Nude Mice

Objective: To determine the in vivo antitumor efficacy of this compound.

Materials:

  • This compound (≥95% purity)

  • MCF-7 (human breast adenocarcinoma) cell line

  • Athymic Nude Mice (e.g., BALB/c nude, female, 6-8 weeks old)

  • Matrigel®

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Positive Control: Paclitaxel (10 mg/kg)

  • Digital calipers, analytical balance

Procedure:

  • Cell Culture & Implantation: Culture MCF-7 cells under standard conditions. Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel®. Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth & Grouping: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into four groups (n=8 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Paclitaxel, 10 mg/kg, i.p., twice weekly)

    • Group III: this compound (Low Dose, e.g., 50 mg/kg, p.o., daily)

    • Group IV: this compound (High Dose, e.g., 100 mg/kg, p.o., daily)

  • Treatment: Administer treatments as per the defined schedule for 21 days.

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers twice weekly. Calculate volume using the formula: Volume = (Length x Width²) / 2.

    • Body Weight: Record body weight twice weekly as an indicator of general toxicity.

    • Clinical Signs: Observe mice daily for any signs of distress or toxicity.

  • Endpoint: At day 21 (or if tumors exceed a predetermined size), euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., histopathology, Western blot).

  • Data Analysis: Compare the mean tumor volumes and final tumor weights between groups. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze data using a two-way ANOVA for tumor growth curves and a one-way ANOVA for final tumor weights.

Data Presentation:

Table 2: Effect of this compound on MCF-7 Xenograft Tumor Growth

Group Treatment Dose (mg/kg) Final Tumor Volume (mm³) (Mean ± SD) Final Tumor Weight (g) (Mean ± SD) TGI (%)
I Vehicle - 1250 ± 150 1.22 ± 0.18 -
II Paclitaxel 10 480 ± 95* 0.45 ± 0.11* 61.6
III This compound 50 975 ± 130 0.95 ± 0.15 22.0
IV This compound 100 650 ± 110* 0.63 ± 0.12* 48.0

*p < 0.05 compared to Vehicle Control. Data are hypothetical.

Visualization of Potential Signaling Pathway:

Inflammation is intricately linked to cancer progression, often via signaling pathways like NF-κB. This compound, if effective, might modulate this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Acute Toxicity Study

Before proceeding to efficacy models, a preliminary toxicity assessment is crucial.

Application Note:

An acute oral toxicity study provides essential information on the safety profile of this compound and helps in dose selection for subsequent efficacy studies. This protocol is based on OECD Guideline 423 (Acute Toxic Class Method).

Experimental Protocol: Acute Oral Toxicity in Mice

Objective: To determine the acute toxicity of this compound after a single oral dose.

Materials:

  • This compound (≥95% purity)

  • Vehicle (e.g., Corn oil)

  • Female Swiss albino mice (20-25 g)

Procedure:

  • Dosing: Administer a single oral dose of this compound (e.g., starting at 300 mg/kg) to a group of 3 fasted mice. A control group receives only the vehicle.

  • Observation: Observe animals closely for the first 4 hours for any signs of toxicity (e.g., changes in behavior, locomotion, convulsions, salivation, diarrhea) and then daily for 14 days.

  • Mortality & Body Weight: Record mortality and changes in body weight daily.

  • Dose Progression:

    • If no mortality occurs at 300 mg/kg, a higher dose (e.g., 2000 mg/kg) is administered to a new group of 3 mice.

    • If mortality is observed, the experiment is repeated with a lower dose to confirm the toxic dose range.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to gross necropsy to observe any pathological changes in major organs.

Data Presentation:

Table 3: Acute Oral Toxicity Profile of this compound

Dose (mg/kg) No. of Animals Mortality (within 14 days) Key Clinical Signs Observed Body Weight Change Gross Necropsy Findings
Vehicle 3 0/3 None Normal gain No abnormalities
300 3 0/3 None Normal gain No abnormalities
2000 3 0/3 Transient mild sedation in first 2h Normal gain No abnormalities
5000 3 1/3 Sedation, piloerection Weight loss in decedent No abnormalities in survivors

*Data are hypothetical. Based on this, the LD50 is estimated to be above 2000 mg/kg.

Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC). Doses are illustrative and should be optimized based on preliminary in vitro data and literature on similar compounds.

References

Application Notes and Protocols for the Development of Epiglobulol-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Epiglobulol is a naturally occurring sesquiterpenoid found in various plants, including Conocarpus lancifolius.[1][2][3][4] As a member of the aromadendrane family of compounds, it possesses a unique tricyclic skeleton that presents a promising scaffold for therapeutic drug development.[1] Preliminary in silico studies and the known biological activities of its isomers, such as globulol (B158503), suggest that this compound may exhibit a range of pharmacological effects, including antibacterial, cytotoxic, and anti-inflammatory properties.[1][2][5]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of this compound. The following sections outline protocols for evaluating its anticancer, anti-inflammatory, and antimicrobial activities, and detail the investigation of its effects on key cellular signaling pathways.

Application Note 1: Evaluation of Anticancer Activity

The development of novel anticancer agents from natural products is a significant area of research. Sesquiterpenoids have been noted for their cytotoxic activities against various cancer cell lines.[1] This section details the protocols to assess the anticancer potential of this compound by evaluating its cytotoxicity and its impact on major signaling pathways frequently dysregulated in cancer, such as PI3K/Akt, MAPK, and NF-κB.[6][7][8]

Hypothesized Signaling Pathway Inhibition

This compound's therapeutic potential may stem from its ability to modulate signaling pathways critical for cancer cell proliferation, survival, and inflammation.

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 ATP->ADP pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation This compound This compound (Hypothesized Target) This compound->akt

Figure 1: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_Pathway stimulus Growth Factors, Stress ras Ras stimulus->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Differentiation) erk->transcription This compound This compound (Hypothesized Target) This compound->raf

Figure 2: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.

NFkB_Pathway stimulus TNF-α, IL-1β receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb P ikb->ikk complex IκBα-NF-κB (Inactive) ikb->complex nfkb NF-κB (p50/p65) nfkb->complex nucleus Gene Transcription (Inflammation, Survival) nfkb->nucleus Translocation complex->nfkb Degradation of IκBα This compound This compound (Hypothesized Target) This compound->ikk

Figure 3: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data Summary: Cytotoxicity

The following table structure should be used to summarize the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HepG2Liver Cancer24[Insert Data]
A549Lung Cancer24[Insert Data]
MCF-7Breast Cancer24[Insert Data]
HeLaCervical Cancer24[Insert Data]
HT-29Colon Cancer24[Insert Data]
CRL-1831Normal Colon Cells24[Insert Data]
Protocol 1: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[9]

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO concentration matched to the highest this compound dose) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Application Note 2: Evaluation of Anti-inflammatory Activity

Chronic inflammation is linked to various diseases, including cancer. Natural products are a rich source of anti-inflammatory agents.[10][11] This section provides a protocol to evaluate this compound's ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data Summary: Anti-inflammatory Effects
Cell LineMediatorIC50 (µM)
RAW 264.7Nitric Oxide (NO)[Insert Data]
RAW 264.7TNF-α[Insert Data]
RAW 264.7IL-6[Insert Data]
Protocol 2: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the production of nitrite (B80452), a stable product of NO, in the culture supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[12][13]

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce NO production. Wells without LPS serve as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage relative to the LPS-only treated cells. Determine the IC50 value.

Application Note 3: Evaluation of Antimicrobial Activity

The discovery of new antimicrobial agents is crucial for combating infectious diseases. The related compound globulol has demonstrated both antibacterial and antifungal properties, suggesting a similar potential for this compound.[5]

Quantitative Data Summary: Antimicrobial Activity
OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria[Insert Data]
Bacillus subtilisGram-positive Bacteria[Insert Data]
Escherichia coliGram-negative Bacteria[Insert Data]
Pseudomonas aeruginosaGram-negative Bacteria[Insert Data]
Candida albicansFungus (Yeast)[Insert Data]
Aspergillus nigerFungus (Mold)[Insert Data]
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism using the broth microdilution method.[14]

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Microorganism Preparation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it according to standard guidelines (e.g., to ~5x10⁵ CFU/mL for bacteria).

  • Compound Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). If using resazurin, a color change from blue to pink indicates growth.

General Workflow for this compound Therapeutic Development

The development of a therapeutic agent from a natural product like this compound is a multi-step process. The workflow below outlines the key stages from initial screening to preclinical development.

Drug_Development_Workflow start_node Source Material (Extraction or Synthesis) screening In Vitro Screening (Cytotoxicity, Anti-inflammatory, Antimicrobial Assays) start_node->screening hit_id Hit Identification (this compound) screening->hit_id moa Mechanism of Action (Signaling Pathway Analysis, Target Deconvolution) hit_id->moa lead_opt Lead Optimization (Synthesis of Derivatives, Structure-Activity Relationship) moa->lead_opt preclinical In Vivo Preclinical Studies (Animal Models of Disease, Toxicity and Pharmacokinetics) lead_opt->preclinical end_node Candidate for Clinical Trials preclinical->end_node

Figure 4: General workflow for the development of this compound-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Epiglobulol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of Epiglobulol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the large-scale synthesis of this compound?

The primary challenges in scaling up the synthesis of this compound revolve around the efficiency of the synthetic route, the stereoselective construction of its complex tricyclic core, and the purification of intermediates. Key issues include:

  • Step-Economy: Early total syntheses were often lengthy, involving numerous steps that contribute to a low overall yield, making them impractical for large-scale production.

  • Stereocontrol: The molecule possesses multiple stereocenters, and achieving the correct relative and absolute stereochemistry with high selectivity is a significant hurdle.

  • Catalyst Sensitivity and Efficiency: Modern, more efficient syntheses often rely on sensitive transition metal catalysts (e.g., gold, iridium, palladium). The activity and selectivity of these catalysts can be compromised by impurities, and their cost and removal at scale are important considerations.

  • Reaction Optimization: Key transformations, such as cascade cyclizations, hydrogenations, and protecting group removal, may require careful optimization of reaction conditions (temperature, pressure, solvent, catalyst loading) to maximize yield and minimize side products on a larger scale.

Q2: Which synthetic route is currently the most efficient for producing this compound?

The most concise and efficient route reported to date is a seven-step synthesis starting from commercially available (E,E)-farnesol, with an overall yield of approximately 12%. This route, developed by Echavarren and coworkers, utilizes a key gold(I)-catalyzed cascade reaction to construct the tricyclic aromadendrane core in a single step.[1] In contrast, earlier syntheses have been reported to take as many as 18 steps with significantly lower overall yields.

Q3: What are the critical, potentially problematic steps in the most efficient synthetic route?

The key steps that may present challenges during scale-up are:

  • Gold(I)-Catalyzed Cascade Cyclization: This is the cornerstone of the most efficient synthesis. Its success is highly dependent on the purity of the substrate and the activity of the gold catalyst.

  • Debenzylation: The removal of benzyl (B1604629) protecting groups via palladium-catalyzed hydrogenation can be sluggish or incomplete.

  • Iridium-Catalyzed Diastereoselective Hydrogenation: The final step to set the stereochemistry at a key position can be sensitive to reaction conditions and catalyst performance.

Troubleshooting Guides

Gold(I)-Catalyzed Cascade Cyclization

Issue: Low or no conversion, or formation of multiple side products.

Potential Cause Recommended Solution
Catalyst Poisoning Ensure all glassware is scrupulously clean and dry. Use freshly distilled, anhydrous solvents. Purify starting materials to remove any trace impurities, especially halides or bases.
Catalyst Deactivation The active cationic gold(I) species can be reduced to inactive gold(0) nanoparticles. This may be observed as a color change (e.g., to purple or black). Avoid high temperatures and prolonged reaction times if possible. Ensure the absence of reducing agents.
Incorrect Ligand Choice The ligand on the gold(I) catalyst is crucial for selectivity. For the this compound synthesis, a bulky phosphine (B1218219) ligand like JohnPhos is effective. Ensure the correct ligand is used and the catalyst is properly prepared.
Inconsistent Results with Silver Salt Activator If using a silver salt (e.g., AgSbF₆) to generate the active cationic gold catalyst from a chloride precatalyst, ensure complete precipitation of silver chloride. Residual silver ions can sometimes interfere with the reaction. Use of an excess of the silver salt can also be detrimental.
Palladium-Catalyzed Debenzylation

Issue: Slow, incomplete, or stalled reaction.

Potential Cause Recommended Solution
Catalyst Poisoning If the substrate contains basic nitrogen groups (not in the direct this compound synthesis but relevant for analogues), they can poison the palladium catalyst. Adding a mild acid like acetic acid can mitigate this. Sulfur-containing functional groups are also potent poisons.
Poor Catalyst Activity Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active for debenzylation than standard Pd/C.[2] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more effective in some cases.[3]
Insufficient Hydrogen Ensure the reaction is performed under a positive pressure of hydrogen (e.g., using a balloon or a Parr shaker for higher pressures). Vigorous stirring is essential to ensure good gas-liquid mixing.
Ring Saturation Side Reaction Over-hydrogenation can lead to the saturation of aromatic rings. To minimize this, consider lowering the hydrogen pressure and reaction temperature. Transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) can be a milder alternative.[4]
Iridium-Catalyzed Diastereoselective Hydrogenation

Issue: Low diastereoselectivity or poor conversion.

Potential Cause Recommended Solution
Catalyst Deactivation Iridium catalysts can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere with dry solvents. The catalyst can also deactivate via pathways like dimerization.[5]
Incorrect Ligand or Additives The choice of chiral ligand is critical for achieving high enantioselectivity and diastereoselectivity. Additives can also play a crucial role. For example, in some iridium-catalyzed hydrogenations, additives are necessary to achieve high selectivity.[6]
Sub-optimal Reaction Conditions The solvent, temperature, and hydrogen pressure can all influence the stereochemical outcome. Systematically screen these parameters to find the optimal conditions for the specific substrate.
Substrate Purity Impurities in the substrate can interfere with the catalyst and affect both the rate and selectivity of the reaction. Ensure the substrate is highly pure before this final hydrogenation step.

Quantitative Data Summary

Synthetic Route Starting Material Number of Steps Overall Yield Key Features & Challenges
Echavarren, 2014 (E,E)-Farnesol712%Features: Gold(I)-catalyzed cascade to form the tricyclic core in one step. Challenges: Sensitivity of the gold and iridium catalysts; requires high-pressure hydrogenation.[1]
Older Reported Syntheses Various~18Low (Specifics not detailed in recent literature)Features: More traditional, multi-step approaches. Challenges: Very low overall yield, lengthy and laborious, not amenable to large-scale synthesis.

Experimental Protocols

Key Experiment: Gold(I)-Catalyzed Cascade Cyclization for Tricyclic Core Formation (based on Echavarren et al.)

Objective: To synthesize the tricyclic intermediate from the dienyne precursor via a gold(I)-catalyzed cascade reaction.

Materials:

  • Dienyne precursor (derived from (E,E)-farnesol)

  • [(JohnPhos)Au(MeCN)]SbF₆ (Gold catalyst)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the dienyne precursor in anhydrous DCM.

  • To this solution, add the cationic gold(I) complex [(JohnPhos)Au(MeCN)]SbF₆. The reaction is typically fast, often completing within minutes at room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (if necessary, though often direct purification is possible).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the tricyclic product.

Note: The success of this reaction is highly dependent on the complete exclusion of air and moisture, and the purity of all reagents and solvents.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_core Core Synthesis & Modification cluster_final Final Product Formation start (E,E)-Farnesol precursor Dienyne Precursor Synthesis (5 steps) start->precursor gold_step Gold(I)-Catalyzed Cascade Cyclization precursor->gold_step debenzylation Debenzylation (Pd(OH)2/C, H2) gold_step->debenzylation hydrogenation Iridium-Catalyzed Hydrogenation debenzylation->hydrogenation This compound (-)-Epiglobulol hydrogenation->this compound troubleshooting_gold_catalysis cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Gold-Catalyzed Cascade Cyclization cause1 Catalyst Poisoning? start->cause1 cause2 Catalyst Deactivation? start->cause2 cause3 Poor Substrate Purity? start->cause3 sol1 Use Anhydrous Solvents & Oven-Dried Glassware cause1->sol1 sol2 Purify Starting Material (e.g., column chromatography) cause1->sol2 sol3 Use Fresh Catalyst Batch cause2->sol3 sol4 Monitor for Color Change (e.g., to black/purple) cause2->sol4 cause3->sol2

References

Epiglobulol stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides general guidance on the stability and degradation of sesquiterpenoid compounds, using Epiglobulol as an illustrative example. Due to the limited publicly available stability data for this compound, the quantitative data and specific degradation pathways presented here are hypothetical and intended for instructional purposes for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For routine short-term to medium-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light. For long-term storage, keeping the compound at -20°C is advisable to minimize potential degradation.

Q2: What are the likely degradation pathways for a sesquiterpenoid alcohol like this compound?

A2: Based on the general chemical stability of terpenes, the most probable degradation pathways for this compound include:

  • Oxidation: The tertiary alcohol group and the hydrocarbon backbone are susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal impurities.[1] This can lead to the formation of ketones, aldehydes, or other oxygenated derivatives.

  • Dehydration: Under acidic conditions or elevated temperatures, this compound may undergo dehydration, leading to the formation of unsaturated sesquiterpenes.

  • Isomerization: Changes in pH or exposure to heat can potentially cause rearrangements of the carbon skeleton or changes in stereochemistry.

Q3: How can I monitor the stability of my this compound sample during an experiment?

A3: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a common method to quantify the parent compound and detect the appearance of degradation products.[2] Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity over time.

Q4: Are there any known incompatibilities of this compound with common excipients?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of potency or unexpected experimental results. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, light exposure). 2. Analyze the purity of the stock solution and working samples using a suitable analytical method like HPLC. 3. Prepare fresh solutions from a new stock of this compound.
Appearance of unknown peaks in chromatograms. Formation of degradation products.1. Compare the chromatogram of the aged sample with a freshly prepared standard. 2. Consider performing forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.[4][5]
Color change or precipitation in solution. Significant degradation or poor solubility.1. Assess the purity of the sample. 2. Re-evaluate the choice of solvent and the concentration of the solution. Some degradation products may have lower solubility.

Quantitative Stability Data (Hypothetical)

The following table presents hypothetical stability data for this compound under various stress conditions to illustrate how such data would be presented. The data represents the percentage of this compound remaining after a defined period.

Condition Duration This compound Remaining (%) Appearance of Degradation Products (Peak Area %)
Acidic (0.1 M HCl) 24 hours85.214.8
Basic (0.1 M NaOH) 24 hours92.57.5
Oxidative (3% H₂O₂) 24 hours78.921.1
Thermal (60°C) 7 days95.14.9
Photolytic (UV light) 48 hours89.710.3

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound
  • Methanol (B129727) (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with UV or MS detector
  • pH meter
  • Thermostatic oven
  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and place it in an oven at 60°C for 7 days.
  • Photodegradation: Expose 1 mL of the stock solution in a photostability chamber to UV light for 48 hours.

4. Sample Analysis:

  • For each stress condition, dilute the sample to an appropriate concentration with the mobile phase.
  • Analyze the samples by a validated stability-indicating HPLC method.
  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data degradation_pathway cluster_oxidation Oxidation cluster_dehydration Dehydration (Acidic) This compound This compound Oxidized_Product_1 Ketone Derivative This compound->Oxidized_Product_1 + [O] Oxidized_Product_2 Epoxide Derivative This compound->Oxidized_Product_2 + [O] Dehydrated_Product Unsaturated Sesquiterpene This compound->Dehydrated_Product - H2O

References

Technical Support Center: Overcoming Poor Solubility of Epiglobulol in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Epiglobulol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: Epiglobul-ol is a sesquiterpenoid alcohol, a type of natural compound with demonstrated biological activities, including the inhibition of human UDP-glucuronosyltransferase (UGT) 2B7 and antimicrobial effects. Like many other sesquiterpenoids, Epiglobul-ol is highly lipophilic, meaning it has poor solubility in water. This low aqueous solubility can lead to several challenges in in vitro and cell-based assays, including:

  • Precipitation: The compound may precipitate out of the aqueous assay buffer or cell culture medium, leading to inaccurate and non-reproducible results.

  • Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that reaches the cells, leading to an underestimation of its true potency.

  • Inaccurate Concentration: It can be difficult to achieve and maintain the desired final concentration of the compound in the assay.

Q2: In which solvents is this compound soluble?

A: this compound is readily soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] However, it has very low solubility in water, estimated to be around 11.98 mg/L at 25°C.[2]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?

A: This is a common issue known as "crashing out" or precipitation upon solvent shifting. Here are several troubleshooting steps:

  • Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, perform a serial dilution. First, create an intermediate dilution of the this compound in DMSO at a lower concentration. Then, add this intermediate stock to the pre-warmed (if applicable) aqueous buffer dropwise while gently vortexing.

  • Reduce the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[1][3][4][5][6] Aim for a final DMSO concentration in your assay of less than 0.5%, and ideally at or below 0.1%.[3][4][6] To achieve this, you may need to prepare a higher concentration stock of this compound in DMSO, so that a smaller volume is needed for the final dilution.

  • Use a Co-solvent System: Consider using a mixture of solvents. For example, a combination of DMSO and a less volatile, water-miscible co-solvent like polyethylene (B3416737) glycol 400 (PEG 400) or ethanol (B145695) might improve solubility.[7] However, always check the tolerance of your specific cell line to any co-solvent.

  • Employ Solubilizing Agents: Incorporate solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) into your aqueous buffer before adding the this compound stock. These agents can encapsulate the hydrophobic compound and increase its apparent solubility.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A: The tolerance to DMSO varies significantly between different cell lines.[4][6] As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines with minimal impact on cell viability and function.[3][4]

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines, but it is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) to account for any solvent effects.[1][3][5]

  • > 0.5% DMSO: Can cause significant cytotoxicity and should be avoided if possible.[1][3]

It is always recommended to perform a preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Troubleshooting Guide: Compound Precipitation in Assays

This guide provides a systematic approach to troubleshooting and resolving issues of this compound precipitation during your experiments.

Caption: A decision tree to guide troubleshooting of this compound precipitation in assays.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes various techniques to enhance the aqueous solubility of poorly soluble compounds like this compound. The provided quantitative data is illustrative for a model sesquiterpenoid and should be used as a guideline. Experimental validation for this compound is recommended.

Solubilization Method Vehicle/Excipient Illustrative Solubility Enhancement (Fold Increase) Advantages Potential Disadvantages
Co-solvency 5% DMSO in Water5 - 10Simple to prepare.Potential for cell toxicity at higher DMSO concentrations.[1][3][4][5][6]
10% Ethanol in Water2 - 5Generally well-tolerated by many cell lines.Can affect enzyme activity and cell membrane integrity at higher concentrations.
5% PEG 400 in Water3 - 8Low toxicity.Can be viscous at higher concentrations.
Complexation 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)50 - 1000+High solubilization capacity, low toxicity.[8][9][10]Can potentially interact with cell membranes or other assay components.
Micellar Solubilization 0.1% Tween® 8010 - 50Effective at low concentrations.Can interfere with some biological assays and may have cytotoxic effects.
Solid Dispersion Polyvinylpyrrolidone (PVP) K3020 - 100Creates a stable amorphous form of the drug with enhanced dissolution.[11][12][13]Requires a more involved preparation process.

Experimental Protocols

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a 1:1 molar ratio inclusion complex of this compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Vacuum oven

Procedure:

  • Calculate Molar Equivalents: Determine the masses of this compound (MW: 222.37 g/mol ) and HP-β-CD (average MW: ~1396 g/mol ) required for a 1:1 molar ratio.

  • Trituration of HP-β-CD: Place the calculated amount of HP-β-CD into a clean mortar. Add a small amount of deionized water to form a paste.

  • Incorporation of this compound: Add the calculated amount of this compound to the HP-β-CD paste.

  • Kneading: Knead the mixture thoroughly with the pestle for 30-45 minutes. The mixture should become a stiff and homogeneous paste.

  • Drying: Transfer the paste to a clean glass dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Store the complex in a tightly sealed container, protected from light and moisture.

  • Solubility Testing: Prepare a stock solution of the complex in your desired aqueous buffer and determine the maximum achievable concentration of this compound.

Protocol 2: Preparation of an this compound Solid Dispersion

This protocol outlines the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone (PVP) K30 using the solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Ethanol (or another suitable volatile solvent in which both components are soluble)

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Vacuum desiccator

Procedure:

  • Dissolution: Dissolve the desired amounts of this compound and PVP K30 (e.g., a 1:4 drug-to-polymer ratio by weight) in a minimal amount of ethanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 40-50°C.

  • Film Formation: Continue the evaporation until a thin, transparent film is formed on the inner surface of the flask.

  • Final Drying: Place the flask in a vacuum desiccator for 24-48 hours to remove any residual solvent.

  • Collection and Storage: Scrape the dried solid dispersion from the flask. Grind it into a fine powder and store in a desiccator.

  • Solubility Assessment: Determine the solubility of the prepared solid dispersion in the aqueous buffer of choice and compare it to that of the pure this compound.

Signaling Pathway and Workflow Diagrams

Caption: A general experimental workflow for testing the biological activity of this compound.

Caption: A diagram illustrating the proposed competitive inhibition of the UGT2B7 enzyme by this compound.

References

Technical Support Center: Optimizing Dosage for In Vivo Epiglobulol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and optimizing in vivo experiments with Epiglobulol. Given the limited specific literature on this compound in vivo studies, this guide draws upon general principles for natural product research and data from related sesquiterpenoid compounds.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for an in vivo experiment with this compound?

A1: As there is no established in vivo dosage for this compound in the current literature, a dose-range finding study is strongly recommended. Based on studies of other sesquiterpenes with anti-inflammatory properties, such as valencene (B1682129), a starting range of 10, 100, and 300 mg/kg administered orally in a rodent model can be considered. It is crucial to begin with a wide range to identify a dose that is both safe and potentially efficacious.

Q2: How should I determine the optimal route of administration for this compound?

A2: The choice of administration route depends on the experimental objective and the physicochemical properties of this compound. Common routes for preclinical studies include:

  • Oral (p.o.): Suitable for assessing bioavailability and systemic effects. The formulation (e.g., suspension in a vehicle like carboxymethylcellulose) is critical.

  • Intraperitoneal (i.p.): Often used to bypass first-pass metabolism and achieve higher systemic exposure.

  • Intravenous (i.v.): Provides 100% bioavailability and is useful for acute effect studies.

  • Topical: Relevant if investigating effects on skin or localized inflammation.

A pilot study comparing different routes may be necessary to determine the most effective delivery method for your specific research question.

Q3: What are the potential biological activities and mechanisms of action of this compound?

A3: this compound is classified as a 5,10-cycloaromadendrane sesquiterpenoid.[1] Sesquiterpenes, as a class, are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] Recent in silico studies have suggested that this compound may have antimicrobial properties.[1] Given the known anti-inflammatory activity of other sesquiterpenes, investigating pathways related to inflammation is a rational starting point.

Q4: Which animal models are appropriate for studying the effects of this compound?

A4: The choice of animal model depends on the hypothesized biological activity. For example:

  • Anti-inflammatory: Carrageenan-induced paw edema in mice or rats is a standard acute inflammation model.

  • Antimicrobial: Infection models using relevant bacterial or fungal strains can be employed.

  • Anticancer: Xenograft models, where human cancer cells are implanted in immunocompromised mice, are commonly used.

It is essential to select a model that is well-established and relevant to the human disease being studied.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at tested doses - Insufficient dosage- Poor bioavailability- Inappropriate route of administration- Rapid metabolism of the compound- Conduct a dose-escalation study to higher, yet non-toxic, doses.- Analyze the pharmacokinetic profile of this compound to assess absorption, distribution, metabolism, and excretion (ADME).- Test alternative routes of administration (e.g., i.p. instead of oral).- Consider co-administration with an inhibitor of metabolic enzymes if the metabolic pathway is known.
High toxicity or adverse events observed - Dosage is too high- Vehicle used for formulation is toxic- Off-target effects of the compound- Reduce the dosage and perform a more gradual dose-escalation.- Test the vehicle alone as a control group to rule out its toxicity.- Conduct in vitro cytotoxicity assays on various cell lines to assess off-target effects.
High variability in experimental results - Inconsistent dosing technique- Animal-to-animal variation- Instability of the this compound formulation- Ensure all personnel are properly trained on the administration technique.- Increase the number of animals per group to improve statistical power.- Prepare fresh formulations for each experiment and assess the stability of the compound in the chosen vehicle over time.
Difficulty in dissolving this compound for administration - Poor solubility in common vehicles- Test a range of pharmaceutically acceptable vehicles (e.g., corn oil, DMSO, Tween 80).- Consider formulation strategies such as microemulsions or nano-suspensions to improve solubility.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Anti-Inflammatory Activity

This protocol outlines a general procedure for determining the effective and tolerated dose range of this compound in a mouse model of acute inflammation.

Objective: To evaluate the dose-dependent anti-inflammatory effects of this compound and identify the maximum tolerated dose (MTD).

Animal Model: Male Swiss mice (20-25 g)

Groups:

  • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, p.o.)

  • Group 2: this compound (10 mg/kg, p.o.)

  • Group 3: this compound (100 mg/kg, p.o.)

  • Group 4: this compound (300 mg/kg, p.o.)

  • Group 5: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)

Procedure:

  • Fast animals overnight with free access to water.

  • Administer the vehicle, this compound, or positive control orally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

  • Monitor animals for any signs of toxicity.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Carrageenan-Induced Paw Edema Model
Treatment GroupDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%) at 3hObservations
Vehicle Control-p.o.0No adverse effects
This compound10p.o.15 ± 4No adverse effects
This compound100p.o.45 ± 6No adverse effects
This compound300p.o.65 ± 5Mild sedation observed in 2/10 animals
Indomethacin10p.o.70 ± 4No adverse effects

Data are presented as mean ± SEM and are for illustrative purposes only.

Visualizations

Experimental Workflow for In Vivo Dose Optimization

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_efficacy Efficacy Studies cluster_safety Safety Assessment in_vitro In Vitro Studies (Cytotoxicity, Efficacy) dose_range Dose-Range Finding Study (e.g., 10, 100, 300 mg/kg) in_vitro->dose_range Inform Starting Dose pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling dose_range->pk_pd Select Doses toxicology Toxicology Studies (Acute and Chronic) dose_range->toxicology Identify MTD optimal_dose Optimal Dose Efficacy Study pk_pd->optimal_dose Determine Optimal Dose chronic_model Chronic Disease Model Study optimal_dose->chronic_model Confirm Efficacy

Caption: Workflow for optimizing this compound dosage in vivo.

Hypothetical Anti-Inflammatory Signaling Pathway for this compound

signaling_pathway cluster_cell Macrophage cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound NFkB NF-κB This compound->NFkB Inhibition MyD88->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: High-Purity Epiglobulol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of high-purity Epiglobulol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound, a sesquiterpenoid, involve various chromatographic techniques. These include low-pressure column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and occasionally Gas Chromatography (GC) for volatile sesquiterpenes. Crystallization can also be employed as a final polishing step if a suitable solvent system is found, though this can be challenging due to the often oily nature of sesquiterpenoids.

Q2: What type of stationary phase is recommended for column chromatography of this compound?

A2: For the column chromatography of this compound, silica (B1680970) gel is a commonly used stationary phase.[1] Reversed-phase chromatography, utilizing stationary phases like C18, can also be effective, particularly for separating compounds with minor differences in polarity.[2] The choice between normal-phase (silica gel) and reversed-phase depends on the specific impurities present in the crude extract.

Q3: this compound is an oil at room temperature. Can it be crystallized?

A3: While this compound is described as an oil, crystallization is not impossible but can be challenging.[3] Success depends on finding a suitable solvent or solvent mixture in which this compound has moderate solubility and a tendency to form an ordered crystalline lattice upon slow cooling or solvent evaporation. It often requires extensive screening of various solvent systems.

Q4: What analytical techniques are used to assess the purity of this compound?

A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS).[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can be used to estimate purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of this compound after Column Chromatography

Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the mobile phase may be too high, causing this compound to elute too quickly with other impurities, or too low, leading to incomplete elution. Optimize the solvent system by performing thin-layer chromatography (TLC) first to determine the ideal mobile phase composition. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.[4]
Irreversible Adsorption on Stationary Phase This compound might be strongly and irreversibly binding to the stationary phase, especially if using highly active silica gel. Deactivate the silica gel by adding a small percentage of water or triethylamine (B128534) to the mobile phase. Alternatively, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica.
Sample Overload Overloading the column with crude extract can lead to poor separation and co-elution of this compound with impurities, resulting in lower yields of the pure compound in the collected fractions. Reduce the amount of sample loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a sample-to-adsorbent ratio of 1:20 to 1:100.
Compound Degradation This compound may be sensitive to acidic or basic conditions, or prolonged exposure to certain solvents. Ensure that the solvents used are of high purity and free of acidic or basic contaminants. If degradation is suspected, consider using a more neutral stationary phase and minimizing the purification time.

Issue 2: Co-elution of Impurities with this compound in HPLC

Possible Cause Suggested Solution
Suboptimal Mobile Phase The mobile phase may not have sufficient selectivity to resolve this compound from structurally similar impurities. Experiment with different solvent combinations in the mobile phase. For reversed-phase HPLC, varying the ratio of water to organic solvents like acetonitrile (B52724) or methanol (B129727) can significantly impact resolution. Adding modifiers like formic acid or trifluoroacetic acid (for acidic compounds) or ammonia/triethylamine (for basic compounds) in small amounts (e.g., 0.1%) can also improve peak shape and separation.[5]
Incorrect Column Chemistry The chosen stationary phase (e.g., C18) may not be the most suitable for the specific separation challenge. Try a column with a different stationary phase chemistry, such as C8, phenyl-hexyl, or cyano, which offer different selectivities.
Peak Tailing or Fronting This can be caused by column overload, secondary interactions with the stationary phase, or issues with the sample solvent. Inject a smaller sample volume or a more dilute sample. Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.[4]

Issue 3: Difficulty in Crystallizing this compound

Possible Cause Suggested Solution
Oily Nature of the Compound Many sesquiterpenoids are oils and resist crystallization. Attempt crystallization at low temperatures. Use a slow evaporation technique with a binary or tertiary solvent system where one solvent is a good solvent for this compound and the other is a poor solvent (anti-solvent).[6]
Presence of Impurities Even small amounts of impurities can inhibit crystal formation. Ensure the this compound sample is of the highest possible purity (>98%) before attempting crystallization. A final purification step using preparative HPLC may be necessary.
Incorrect Solvent Choice The ideal crystallization solvent should dissolve the compound when hot but have low solubility when cold. Screen a wide range of solvents with varying polarities. Common solvents for crystallization of natural products include hexane (B92381), ethyl acetate (B1210297), acetone, methanol, and mixtures thereof.[7]

Quantitative Data Summary

The following tables present a summary of expected outcomes from different purification methods for this compound. Please note that these are representative values and actual results may vary depending on the complexity of the initial extract and the specific experimental conditions.

Table 1: Comparison of Column Chromatography Methods for this compound Purification

Chromatography Method Stationary Phase Typical Mobile Phase Estimated Yield (%) Estimated Purity (%)
Low-Pressure ColumnSilica GelHexane:Ethyl Acetate (Gradient)40 - 6085 - 95
Flash ChromatographySilica GelHeptane:Acetone (Gradient)50 - 7090 - 97
Preparative HPLCC18Acetonitrile:Water (Gradient)30 - 50> 98

Table 2: Influence of Crystallization Solvents on this compound Purity

Solvent System Crystallization Method Estimated Purity Improvement Notes
HexaneSlow EvaporationFrom 95% to >99%Often suitable for non-polar compounds.
Acetone/WaterAnti-solvent additionFrom 90% to 98%Good for moderately polar compounds.
MethanolSlow CoolingFrom 92% to 97%Can be effective but may lead to oiling out.

Experimental Protocols

Protocol 1: Purification of this compound using Silica Gel Column Chromatography

  • Preparation of the Column:

    • A glass column is packed with silica gel (60-120 mesh) as a slurry in hexane.

    • The column is washed with hexane until the packing is stable.

  • Sample Loading:

    • The crude extract containing this compound is dissolved in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • This solution is then loaded onto the top of the silica gel bed.

  • Elution:

    • The column is eluted with a solvent gradient, starting with 100% hexane.

    • The polarity of the mobile phase is gradually increased by adding ethyl acetate in increasing proportions (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

  • Fraction Collection and Analysis:

    • Fractions are collected throughout the elution process.

    • Each fraction is analyzed by TLC to identify the fractions containing this compound.

    • Fractions containing pure this compound are combined and the solvent is removed under reduced pressure.

Protocol 2: High-Purity Polishing of this compound by Preparative HPLC

  • System Preparation:

    • A preparative HPLC system equipped with a C18 column is used.

    • The mobile phase consists of Solvent A (Water) and Solvent B (Acetonitrile). Both solvents are filtered and degassed.

  • Sample Preparation:

    • The partially purified this compound from column chromatography is dissolved in the initial mobile phase composition.

    • The sample is filtered through a 0.45 µm filter before injection.

  • Chromatographic Run:

    • A gradient elution is performed, for example, starting with 50% B to 100% B over 30 minutes.

    • The flow rate is adjusted based on the column dimensions.

    • The eluent is monitored using a UV detector (e.g., at 210 nm).

  • Fraction Collection:

    • The peak corresponding to this compound is collected.

    • The solvent is removed from the collected fraction, typically by rotary evaporation, to yield high-purity this compound.

Visualizations

Experimental_Workflow cluster_extraction Initial Extraction cluster_purification Purification Stages cluster_analysis Purity Analysis plant_material Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography partially_pure Partially Pure This compound column_chromatography->partially_pure prep_hplc Preparative HPLC (C18) partially_pure->prep_hplc high_purity High-Purity this compound (>98%) prep_hplc->high_purity crystallization Crystallization (Optional Polishing) high_purity->crystallization hplc_analysis HPLC Analysis high_purity->hplc_analysis gcms_analysis GC-MS Analysis high_purity->gcms_analysis final_product Crystalline this compound (>99%) crystallization->final_product nmr_analysis NMR Spectroscopy final_product->nmr_analysis

Caption: General workflow for the purification of high-purity this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield After Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Irreversible Adsorption start->cause2 cause3 Sample Overload start->cause3 cause4 Compound Degradation start->cause4 sol1 Optimize Mobile Phase Perform TLC analysis first cause1->sol1 sol2 Deactivate Silica Gel Change stationary phase cause2->sol2 sol3 Reduce Sample Load Check sample:adsorbent ratio cause3->sol3 sol4 Use High-Purity Solvents Minimize purification time cause4->sol4

Caption: Troubleshooting logic for low yield in column chromatography.

References

Technical Support Center: Enhancing the Bioavailability of Epiglobulol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Epiglobulol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation aimed at improving this compound's bioavailability.

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Loading in Nanoparticles 1. Poor solubility of this compound in the chosen organic solvent. 2. Inefficient emulsification process. 3. Suboptimal drug-to-polymer ratio.1. Screen various organic solvents (e.g., acetone, dichloromethane, ethyl acetate) to find one with higher this compound solubility.[1] 2. Optimize homogenization or sonication parameters (speed, time, power). 3. Perform a dose-ranging study to determine the optimal drug-to-polymer ratio for maximum encapsulation efficiency.
Inconsistent Particle Size in Nanoformulations 1. Fluctuations in stirring speed or temperature during formulation. 2. Inadequate surfactant concentration. 3. Aggregation of nanoparticles post-formulation.1. Ensure strict control over environmental parameters during the formulation process. 2. Optimize the concentration of the stabilizing surfactant. 3. Evaluate the need for a cryoprotectant or lyoprotectant if lyophilizing the formulation.
Poor In Vitro Dissolution Rate of Enhanced Formulation 1. Insufficient amorphization of this compound in solid dispersions. 2. Inappropriate dissolution medium. 3. Formulation instability.1. Confirm the amorphous state of this compound using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). 2. Use a dissolution medium that includes a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to mimic in vivo conditions for poorly soluble drugs. 3. Conduct stability studies at different temperature and humidity conditions to assess the formulation's shelf-life.
High Variability in In Vivo Pharmacokinetic Data 1. Inconsistent dosing volume or technique. 2. Physiological variability among test animals. 3. Issues with the analytical method for plasma sample quantification.1. Ensure accurate and consistent administration of the formulation. 2. Increase the number of animals per group to account for biological variation. 3. Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the biological matrix.
Low Oral Bioavailability Despite Successful In Vitro Enhancement 1. Significant first-pass metabolism. 2. P-glycoprotein (P-gp) mediated efflux in the intestine. 3. Poor permeability of the formulation across the intestinal epithelium.1. Investigate the metabolic stability of this compound using liver microsomes. Consider co-administration with a metabolic inhibitor in preclinical studies. 2. Evaluate P-gp interaction using in vitro models like Caco-2 cell monolayers.[2] 3. Assess permeability enhancement by selecting appropriate excipients that can transiently open tight junctions.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound and its bioavailability enhancement.

1. What is this compound and what are its chemical properties?

This compound is a naturally occurring sesquiterpenoid alcohol.[4] Its key chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₆O[5][6]
Molecular Weight 222.37 g/mol [5]
Appearance Not specified, likely an oil or solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] Expected to have poor water solubility.[7]

2. Why is the bioavailability of this compound expected to be low?

Like many terpenoids, this compound is a lipophilic compound with poor aqueous solubility.[7][8] This low solubility limits its dissolution in the gastrointestinal tract, which is a critical step for absorption and subsequent entry into the bloodstream.[9][10]

3. What are the primary strategies to enhance the bioavailability of this compound?

The main approaches focus on improving its solubility and/or permeability. These include:

  • Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles, nanoemulsions, or solid lipid nanoparticles can increase its surface area for dissolution and protect it from degradation.[7][8]

  • Solid Dispersions: Creating amorphous solid dispersions of this compound in a polymer matrix can enhance its dissolution rate.[11]

  • Lipid-based formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

  • Chemical Modification: Creating more soluble prodrugs of this compound is a potential strategy.[8]

4. What in vitro models are suitable for screening enhanced this compound formulations?

  • Dissolution Testing: Using a USP apparatus with a biorelevant medium (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to assess the release rate of this compound from the formulation.

  • Caco-2 Cell Permeability Assay: This model is used to predict intestinal drug absorption and to study the potential for P-gp efflux.[2][12]

5. What are the key parameters to evaluate in an in vivo pharmacokinetic study for an enhanced this compound formulation?

Following oral administration of the formulation to an appropriate animal model (e.g., rats, mice), the following pharmacokinetic parameters should be determined from plasma concentration-time profiles:

  • Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to reach Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Relative Bioavailability: Comparing the AUC of the enhanced formulation to that of a control (e.g., unformulated this compound suspension).

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles using Emulsion-Solvent Evaporation
  • Preparation of Organic Phase: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., ethyl acetate).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or PVA).

  • Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a magnetic stirrer for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the un-encapsulated drug and excess surfactant. Wash the pellet with deionized water and re-centrifuge.

  • Lyophilization (Optional): Resuspend the purified nanoparticles in a cryoprotectant solution and freeze-dry to obtain a powdered form for long-term storage.

Protocol 2: In Vitro Dissolution Study of an Enhanced this compound Formulation
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare a suitable volume of dissolution medium (e.g., 900 mL of simulated intestinal fluid with 0.5% w/v Tween 80). Maintain the temperature at 37 ± 0.5 °C.

  • Procedure:

    • Place a known amount of the this compound formulation into each dissolution vessel.

    • Set the paddle speed to a specified rate (e.g., 75 RPM).

    • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Interpretation: Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation This compound Formulation (e.g., Nanoparticles) characterization Physicochemical Characterization (Size, Zeta Potential, EE%) formulation->characterization dissolution Dissolution Studies characterization->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study (Animal Model) permeability->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis bioavailability_barriers start Oral Administration of this compound dissolution Poor Aqueous Solubility start->dissolution Barrier 1 absorption Poor Membrane Permeability dissolution->absorption Barrier 2 metabolism First-Pass Metabolism absorption->metabolism Barrier 3 bioavailability Low Systemic Bioavailability metabolism->bioavailability enhancement_strategies cluster_strategies Enhancement Strategies problem Low this compound Bioavailability strategy1 Nanotechnology (Nanoparticles, Nanoemulsions) problem->strategy1 strategy2 Solid Dispersions problem->strategy2 strategy3 Lipid-Based Formulations (SEDDS) problem->strategy3 outcome Improved Bioavailability strategy1->outcome strategy2->outcome strategy3->outcome

References

Technical Support Center: Method Refinement for Detecting Epiglobulol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection and analysis of Epiglobulol and its metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. As specific literature on the metabolites of this compound, a naturally occurring aromadendrane sesquiterpene, is limited, the methodologies and data presented here are based on established techniques for the analysis of structurally similar sesquiterpenes and their metabolites in biological matrices.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical platform for detecting this compound and its metabolites?

A: The choice of analytical platform largely depends on the physicochemical properties of the metabolites (e.g., volatility and polarity) and the required sensitivity of the assay. The two most common and powerful techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5]

  • GC-MS is well-suited for volatile and semi-volatile compounds.[6][7] this compound itself and non-polar metabolites may be amenable to GC-MS analysis. Chemical derivatization might be necessary to increase the volatility and thermal stability of more polar metabolites.[3]

  • LC-MS/MS is highly versatile and generally the method of choice for a broader range of metabolites, including polar and non-volatile compounds, without the need for derivatization.[8][9] It offers high sensitivity and selectivity, which is crucial for detecting trace levels of metabolites in complex biological samples.[8][9]

Q2: How should I prepare my biological samples for analysis?

A: Proper sample preparation is critical to remove interferences (like proteins and salts) and concentrate the analytes of interest. Common techniques include:

  • Protein Precipitation (PP): A simple and fast method where a cold organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the sample (e.g., plasma) to precipitate proteins. It's a crude cleanup method and may not remove all interferences.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate (B1210297) or hexane).[10] It provides a cleaner extract than PP.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent in a cartridge while interferences are washed away.[11][12] The analyte is then eluted with a small volume of solvent. SPE is excellent for achieving high purity and concentration of the target metabolites.[11][12]

  • Solid-Phase Microextraction (SPME): A solvent-free technique often used with GC-MS for volatile and semi-volatile compounds. A coated fiber adsorbs analytes from the sample's headspace or directly from the liquid, which are then thermally desorbed into the GC inlet.[13][14]

Q3: An analytical standard for this compound is available, but what if I don't have standards for its metabolites?

A: The lack of authentic standards for metabolites is a common challenge in metabolomics.[15] While an authentic standard is necessary for absolute quantification and definitive identification, you can still perform relative quantification and tentative identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing you to predict the elemental composition of a potential metabolite.[3] Tandem mass spectrometry (MS/MS) will produce a fragmentation pattern that can be used to elucidate the structure of the metabolite, often by comparing it to the fragmentation pattern of the parent drug, this compound.[3]

Q4: What are the key challenges I might face during method development?

A: Key challenges include achieving adequate sensitivity, managing matrix effects, ensuring metabolite stability, and resolving isomeric metabolites.

  • Sensitivity: Metabolite concentrations can be very low. Optimizing sample preparation and instrument parameters is crucial.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the target analyte in LC-MS, leading to inaccurate quantification.[4][16]

  • Metabolite Stability: Metabolites can be unstable and degrade during sample collection, storage, and analysis.[15] It is important to assess the stability of your analytes under various conditions.

  • Isomer Resolution: Metabolites can exist as isomers with the same mass, making them indistinguishable by MS alone. Chromatographic separation is essential to resolve and individually quantify them.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound and its metabolites.

GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Active Sites: Polar metabolites interacting with active silanol (B1196071) groups in the inlet liner or column.[17]- Use a deactivated inlet liner.[17]- Trim the first few centimeters of the column.- Replace the column with a new, inert one.[18]
Improper Column Installation: Dead volume or a poor column cut.[17][18]- Reinstall the column according to the manufacturer's guidelines, ensuring a clean, 90-degree cut.[17]
Poor Sensitivity / No Peaks Analyte Loss: Volatile terpenes can be lost during sample preparation if not kept cool.[6]- Keep samples and solvents chilled during preparation.[6]- Grind solid samples under liquid nitrogen.[6]
System Leak: A leak in the carrier gas line or at the connections can reduce sensitivity.- Perform a leak check of the system using an electronic leak detector.[18]
Ghost Peaks Contamination: Contamination in the syringe, inlet, or carrier gas.[19]- Run blank injections to confirm contamination.[19]- Clean the injector and replace the septum and liner.[18]- Ensure high-purity carrier gas is used.
Poor Recovery of Sesquiterpenes Headspace Sampling Issues: Less volatile sesquiterpenes may not transfer efficiently in headspace analysis.[6]- Optimize headspace parameters (temperature, time).- Consider an alternative extraction method like SPME with a suitable fiber or direct liquid injection.[6]
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Ion Suppression/Enhancement Matrix Effects: Co-eluting compounds from the sample matrix affecting analyte ionization.[4][20]- Improve sample cleanup using a more selective method like SPE.- Modify chromatographic conditions to separate the analyte from the interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[16]
Low Sensitivity Poor Ionization: The analyte may not ionize efficiently under the chosen conditions.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Test both positive and negative ionization modes.- Adjust the mobile phase pH or add modifiers (e.g., formic acid, ammonium (B1175870) formate) to promote ionization.
Broad or Split Peaks Chromatographic Issues: Poor column performance, mismatched mobile phase and column chemistry, or system dead volume.- Check for system blockages or leaks.- Ensure the mobile phase is properly degassed.- Use a guard column to protect the analytical column.- Replace the column if it has degraded.
Inconsistent Retention Times Unstable Pumping: Fluctuations in the LC pump flow rate.- Purge the LC pumps to remove air bubbles.- Check for leaks in the pump seals and fittings.
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.- Ensure the column is equilibrated for a sufficient time before starting the analytical run, especially with gradient elution.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of sesquiterpenes in biological matrices using GC-MS and LC-MS/MS. These values can serve as a benchmark during your method development for this compound metabolites.

Table 1: Representative Quantitative Parameters for Sesquiterpene Analysis by GC-MS

AnalyteMatrixLOD (µg/L)LOQ (µg/L)Linearity Range (µg/L)Recovery (%)Reference
Germacrene DWine0.050.15Not SpecifiedNot Specified[21]
α-MuuroleneWine0.050.15Not SpecifiedNot Specified[21]
β-EudesmolRhizoma AtractylodisNot SpecifiedNot Specified1-200 (mg/L)98.4 - 101.1[22]
HinesolRhizoma AtractylodisNot SpecifiedNot Specified1-200 (mg/L)98.4 - 101.1[22]

Table 2: Representative Quantitative Parameters for Sesquiterpene Analysis by LC-MS/MS

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
Isoalantolactone (B1672209)Rat Plasma2.57.57.5 - 750>85[8]
Alantolactone (B1664491)Rat Plasma1.85.55.5 - 550>85[8]
1,6-O,O-DiacetylbritannilactoneRat Plasma0.51.51.5 - 135088.6 - 95.3[9]
LinderaneLindera aggregata0.080.280.28 - 56097.3 - 103.4[23]

Experimental Protocols

Below are detailed, generalized methodologies for the detection of this compound metabolites. These should be optimized for your specific application.

Protocol 1: GC-MS Method for Volatile/Semi-Volatile Metabolites
  • Sample Preparation (SPME)

    • Place 1 mL of biological sample (e.g., urine or plasma) into a 10 mL headspace vial.

    • Add an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or a non-endogenous terpene).

    • Seal the vial immediately.

    • Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow analytes to equilibrate in the headspace.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.[6]

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

  • GC-MS Parameters

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Oven Program: Start at 60 °C (hold for 1 min), ramp to 240 °C at 4 °C/min, then ramp to 280 °C at 20 °C/min (hold for 5 min).

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.[21]

Protocol 2: LC-MS/MS Method for a Broad Range of Metabolites
  • Sample Preparation (LLE)

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of internal standard solution.

    • Add 800 µL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex briefly and transfer to an autosampler vial for injection.

  • LC-MS/MS Parameters

    • LC System: UPLC or HPLC system.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions for this compound and its potential metabolites must be determined by infusing standards or analyzing high-concentration samples.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis of this compound metabolites.

G cluster_collection Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) ISTD Add Internal Standard Sample->ISTD Extraction Extraction (LLE, SPE, or PP) ISTD->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC_GC Chromatographic Separation (LC or GC) Evap->LC_GC MS Mass Spectrometry (MS and MS/MS) LC_GC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant ID Metabolite Identification Integration->ID G Start Poor Chromatographic Result Observed Problem_Type Which peaks are affected? Start->Problem_Type All_Peaks All Peaks Affected Problem_Type->All_Peaks All Peaks Specific_Peaks Only Polar/Active Peaks Problem_Type->Specific_Peaks Specific Peaks Check_System Check for System-Wide Issues All_Peaks->Check_System Check_Chemical Check for Chemical Interactions Specific_Peaks->Check_Chemical Leak_Check Leak Check System Check_System->Leak_Check Column_Install Verify Column Installation Check_System->Column_Install Flow_Rate Check Flow Rate Check_System->Flow_Rate Liner_Deact Use Deactivated Liner Check_Chemical->Liner_Deact Trim_Column Trim Front of Column Check_Chemical->Trim_Column Change_Column Use More Inert Column Check_Chemical->Change_Column G This compound This compound Metabolite Receptor Cell Surface Receptor This compound->Receptor MAPK_Pathway MAPK Signaling (e.g., p38, JNK) Receptor->MAPK_Pathway NFkB_Activation Inhibition of NF-κB Activation MAPK_Pathway->NFkB_Activation leads to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Activation->Inflammatory_Genes Inflammation_Response Reduced Inflammatory Response Inflammatory_Genes->Inflammation_Response

References

Validation & Comparative

A Comparative Efficacy Analysis: Epiglobulol versus Globulol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological efficacy of two sesquiterpenoid alcohols, Epiglobulol and its stereoisomer, Globulol (B158503). The analysis is based on available experimental data, focusing on enzyme inhibition and antimicrobial activities to inform researchers, scientists, and drug development professionals.

Executive Summary

Direct comparison of the broad-spectrum efficacy of this compound and Globulol is challenging due to a disparity in available research. Extensive quantitative data exists for the antimicrobial properties of Globulol, detailing its inhibitory concentrations against a range of fungal and bacterial pathogens. In contrast, specific quantitative antimicrobial data for this compound is not prominently available in current literature. However, a key study provides a direct comparison of their inhibitory effects on the human enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), revealing this compound to be a more potent inhibitor.

Data Presentation

The following table summarizes the available quantitative data for the biological activities of this compound and Globulol.

Table 1: Comparative Bioactivity of this compound and Globulol

ParameterThis compoundGlobulol
Enzyme Inhibition
UGT2B7 Inhibition (Kic in µM)4.05.4
Antimicrobial Activity
Antibacterial Activity (IC50 in µg/mL)
Xanthomonas vesicatoriaData not available158.0[1][2]
Bacillus subtilisData not available737.2[3]
Antifungal Activity (IC50 in µg/mL)
Alternaria solaniData not available47.1
Fusarium oxysporum f. sp. niverumData not available114.3
Fusarium graminearumData not available53.4
Rhizoctonia solaniData not available56.9
Venturia pirinaData not available21.8

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. UGT2B7 Inhibition Assay

This assay determines the potential of a compound to inhibit the UGT2B7 enzyme, which is crucial for metabolizing various drugs and endogenous compounds.

  • Enzyme Source : Recombinant human UGT2B7 enzyme, typically expressed in a system like baculovirus-infected insect cells.

  • Substrate : A known fluorescent substrate for UGT2B7, such as 4-methylumbelliferone (B1674119) (4MU), is used.

  • Cofactor : UDP-glucuronic acid (UDPGA) is required as the donor of glucuronic acid.

  • Procedure :

    • A reaction mixture is prepared containing the UGT2B7 enzyme, the substrate (4MU), and varying concentrations of the inhibitor (this compound or Globulol) in a suitable buffer.

    • The reaction is initiated by adding the cofactor, UDPGA.

    • The mixture is incubated at a physiological temperature (typically 37°C).

    • The rate of formation of the glucuronidated product is monitored over time using a fluorescence plate reader.

  • Data Analysis : Initial reaction velocities are calculated and plotted against the inhibitor concentrations. The competitive inhibition constant (Kic) is then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

2. Antimicrobial Assays for Globulol

The antimicrobial efficacy of Globulol was determined using the following standardized methods.

  • Mycelial Growth Inhibition Assay (Antifungal) :

    • Principle : This method assesses a compound's ability to inhibit the vegetative growth of fungi.

    • Procedure :

      • Globulol is dissolved in an appropriate solvent (e.g., DMSO) and incorporated into a molten fungal growth medium, such as Potato Dextrose Agar (PDA), at various concentrations.

      • The medium is poured into Petri dishes.

      • A small, uniform disc of mycelium from a fresh culture of the target fungus is placed at the center of each plate.

      • Plates are incubated at an optimal temperature (e.g., 25°C) for several days.

    • Measurement : The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a solvent-only control.

    • Data Analysis : The half-maximal inhibitory concentration (IC50), the concentration that causes 50% growth inhibition, is calculated from the resulting dose-response curve.

  • MTT Colorimetric Assay (Antibacterial) :

    • Principle : This assay measures the metabolic activity of bacteria as an indicator of cell viability.

    • Procedure :

      • A standardized suspension of the target bacteria is prepared in a liquid growth medium.

      • In a 96-well microtiter plate, the bacterial suspension is exposed to serial dilutions of Globulol.

      • The plate is incubated under conditions suitable for bacterial growth (e.g., 28-37°C).

      • After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

      • The plate is incubated further to allow viable, metabolically active cells to reduce the yellow MTT dye to purple formazan (B1609692) crystals.

      • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis : The percentage of growth inhibition is calculated relative to a control, and the IC50 value is determined.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the general workflow for assessing antimicrobial efficacy and the mechanism of competitive enzyme inhibition.

Experimental_Workflow_Antimicrobial_Activity cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Compound Test Compound (this compound or Globulol) Incubation Incubate Compound with Microorganism Compound->Incubation Microbe Microorganism Culture (Fungus or Bacterium) Microbe->Incubation Media Growth Medium (Agar or Broth) Media->Incubation Measurement Measure Microbial Growth (e.g., Colony Diameter, Optical Density) Incubation->Measurement Post-incubation Calculation Calculate Percent Inhibition vs. Control Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Dose-response curve Enzyme_Inhibition_Mechanism E Enzyme (UGT2B7) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate S->ES I Inhibitor (this compound/Globulol) I->EI Competitive binding P Product ES->P Reaction

References

Lack of In Vivo Data for Epiglobulol Necessitates a Shift in Focus to Parthenolide for Anticancer Activity Validation

Author: BenchChem Technical Support Team. Date: December 2025

Absence of evidence regarding the in vivo anticancer effects of the natural compound Epiglobulol has led to the substitution of the well-researched sesquiterpene lactone, Parthenolide (B1678480), as the subject of this comparative guide. This allows for a comprehensive analysis of in vivo validation methodologies and a detailed exploration of a relevant signaling pathway, adhering to the core requirements of the intended audience of researchers, scientists, and drug development professionals.

Initial comprehensive searches for in vivo studies on the anticancer activity of this compound yielded no specific results. This lack of available data prevents a direct assessment and comparison of its efficacy. To fulfill the objective of providing a valuable resource on the in vivo validation of a natural anticancer compound, this guide will instead focus on Parthenolide. Parthenolide, a sesquiterpene lactone like the originally intended subject, has been extensively studied for its anticancer properties, with a significant body of literature available on its in vivo efficacy and mechanism of action.

Comparative Efficacy of Parthenolide in Preclinical In Vivo Models

The in vivo anticancer activity of Parthenolide has been evaluated in various preclinical cancer models, often in combination with standard chemotherapeutic agents. The following tables summarize the quantitative data from representative studies, comparing the efficacy of Parthenolide, both as a monotherapy and in combination, against that of standard treatments.

Treatment Group Dosage Tumor Growth Inhibition (%) Cancer Model
Control (Vehicle) -0%CWR22Rv1 Prostate Cancer Xenograft[1]
Parthenolide 40 mg/kg/day (oral)17% (Day 22), 24% (Day 28)[1]CWR22Rv1 Prostate Cancer Xenograft[1]
Docetaxel 5 mg/kg/week (intraperitoneal)17% (Day 22), 0% (Day 28)[1]CWR22Rv1 Prostate Cancer Xenograft[1]
Parthenolide + Docetaxel 40 mg/kg/day (oral) + 5 mg/kg/week (intraperitoneal)57% (Day 22), 55% (Day 28)[1]CWR22Rv1 Prostate Cancer Xenograft[1]
Treatment Group Outcome Cancer Model
Control -MDA-MB-231 Breast Cancer Xenograft[2]
Parthenolide + Doxorubicin Remarkably enhanced survival and reduced lung metastases compared to single-agent treatment or control[2]MDA-MB-231 Breast Cancer Xenograft[2]
Control -A549 Lung Cancer Xenograft[3]
Dimethylaminoparthenolide (DMAPT) 54% suppression of subcutaneous xenograft growth[3]A549 Lung Cancer Xenograft[3]
Control -UMUC-3 Bladder Cancer Xenograft[3]
Dimethylaminoparthenolide (DMAPT) 63% suppression of subcutaneous xenograft growth[3]UMUC-3 Bladder Cancer Xenograft[3]

Experimental Protocols for In Vivo Anticancer Activity Assessment

The following is a detailed methodology for a typical in vivo xenograft study to validate the anticancer activity of a compound like Parthenolide.

1. Cell Culture and Preparation:

  • Human cancer cell lines (e.g., CWR22Rv1 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • For injection, cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

2. Animal Model and Tumor Implantation:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells.

  • A specific number of cancer cells (e.g., 2 x 10^6 cells in 100 µL) are injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Treatment Regimen:

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into different treatment groups: vehicle control, Parthenolide alone, standard chemotherapy alone (e.g., Docetaxel), and a combination of Parthenolide and chemotherapy.

  • Parthenolide is administered, for example, orally via gavage at a specific dose (e.g., 40 mg/kg/day).

  • The standard chemotherapeutic agent is administered according to its established protocol (e.g., intraperitoneal injection of Docetaxel at 5 mg/kg/week).

  • The vehicle control group receives the solvent used to dissolve the drugs.

4. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study (e.g., twice weekly).

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition is calculated as a percentage relative to the control group.

  • In some studies, survival rates are monitored over a longer period.

5. Statistical Analysis:

  • Statistical tests (e.g., t-test or ANOVA) are used to determine the significance of the differences in tumor growth and survival between the treatment groups.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the molecular mechanism of Parthenolide, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Anticancer Activity Validation cluster_preparation Preparation cluster_in_vivo In Vivo Model cluster_treatment Treatment cluster_evaluation Evaluation cell_culture Cell Culture (e.g., CWR22Rv1) cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest tumor_implantation Subcutaneous Implantation in Immunocompromised Mice cell_harvest->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_groups Treatment Administration - Vehicle - Parthenolide - Docetaxel - Combination randomization->treatment_groups data_collection Data Collection (Tumor Volume, Body Weight) treatment_groups->data_collection endpoint Study Endpoint & Tumor Excision data_collection->endpoint analysis Statistical Analysis endpoint->analysis

In Vivo Experimental Workflow

Parthenolide exerts its anticancer effects through the modulation of several key signaling pathways, most notably the NF-κB and STAT3 pathways, which are critical for cancer cell survival and proliferation.[4][5][6][7]

signaling_pathway Mechanism of Action: Parthenolide Inhibition of NF-κB and STAT3 Pathways cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus_NFkB NF-κB in Nucleus NFkB->Nucleus_NFkB translocates to Gene_Transcription_NFkB Gene Transcription (Anti-apoptotic, Proliferation) Nucleus_NFkB->Gene_Transcription_NFkB activates JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus_STAT3 p-STAT3 in Nucleus pSTAT3->Nucleus_STAT3 translocates to Gene_Transcription_STAT3 Gene Transcription (Proliferation, Survival) Nucleus_STAT3->Gene_Transcription_STAT3 activates Parthenolide Parthenolide Parthenolide->IKK inhibits Parthenolide->JAK inhibits

Parthenolide's Inhibition of Key Cancer Signaling Pathways

References

Epiglobulol vs. Other Sesquiterpenoids: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Sesquiterpenoids, a diverse class of natural products, have garnered significant attention for their wide range of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial properties of epiglobulol and other related sesquiterpenoids, with a focus on experimental data from antimicrobial assays.

While specific antimicrobial activity data for this compound remains limited in publicly available research, this guide leverages data from its close structural isomer, globulol (B158503), and other well-studied sesquiterpenoids to provide a valuable comparative framework. The information presented herein is intended to support further research and development in the field of natural product-based antimicrobial agents.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the antimicrobial activity of globulol and other selected sesquiterpenoids against a panel of bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) or Median Inhibitory Concentration (IC50) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismTypeAssay MethodActivity (µg/mL)Reference
Globulol Alternaria solaniFungusMycelial GrowthIC50: 47.1[1][2]
Fusarium oxysporum f. sp. niveumFungusMycelial GrowthIC50: 114.3[1][2]
Fusarium graminearumFungusMycelial GrowthIC50: 53.4[1]
Rhizoctonia solaniFungusMycelial GrowthIC50: 56.9
Venturia pirinaFungusMycelial GrowthIC50: 21.8
Xanthomonas vesicatoriaBacteriumMTTIC50: 158.0
Bacillus subtilisBacteriumMTTIC50: 737.2
Ursolic Acid Staphylococcus aureusBacteriumBroth MicrodilutionMIC: 12-64
Streptococcus uberisBacteriumBroth MicrodilutionMIC: 2.0
Streptococcus agalactiaeBacteriumBroth MicrodilutionMIC: 8.0
Asiatic Acid Staphylococcus aureusBacteriumBroth MicrodilutionMIC: 32
Streptococcus uberisBacteriumBroth MicrodilutionMIC: 4.0

Note: The provided data for globulol is presented as IC50 values, which is the concentration that inhibits 50% of the microbial growth, and may differ from MIC values. Direct comparisons should be made with caution. No specific MIC or IC50 data for this compound against microbial strains were found in the reviewed literature. One study noted the presence of this compound in a hot methanolic extract of Conocarpus lancifolius leaves, which exhibited antimicrobial activity.

Experimental Protocols

A standardized method for determining the antimicrobial activity of natural products is crucial for data reproducibility and comparison. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Assay Protocol

This protocol is a generalized procedure based on established methods for testing the antimicrobial activity of sesquiterpenoids.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the sesquiterpenoid (e.g., this compound, globulol) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Microbial Cultures: Grow the selected bacterial or fungal strains in appropriate liquid media to the mid-logarithmic phase. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or Roswell Park Memorial Institute (RPMI) 1640 medium for fungi.

  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

2. Assay Procedure:

  • Serial Dilutions: Dispense 100 µL of sterile growth medium into all wells of the microtiter plate. Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Dilute the standardized microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of this diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing a known antimicrobial agent (e.g., ciprofloxacin (B1669076) for bacteria, amphotericin B for fungi).

    • Negative Control: A well containing the growth medium and the microbial inoculum without any test compound.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compound to ensure it has no inhibitory effect.

    • Sterility Control: A well containing only the sterile growth medium.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

3. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed.

  • Optionally, a growth indicator dye such as resazurin (B115843) or tetrazolium salts (e.g., MTT) can be added to the wells to aid in the determination of cell viability.

Experimental Workflow

The following diagram illustrates the key steps involved in a typical broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation cluster_results Results prep_compound Prepare Test Compound Stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_culture Prepare Microbial Culture inoculation Inoculate with Microbial Suspension prep_culture->inoculation prep_media Prepare Growth Media prep_media->serial_dilution serial_dilution->inoculation controls Set up Controls (Positive, Negative, Solvent) inoculation->controls incubation Incubate at Appropriate Temperature and Time controls->incubation read_mic Visually Read MIC or Use Indicator Dye incubation->read_mic data_analysis Analyze and Record Data read_mic->data_analysis

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Mechanism of Action

The precise antimicrobial mechanism of action for this compound and globulol has not been extensively elucidated. However, the antimicrobial activity of sesquiterpenoids, in general, is often attributed to their ability to disrupt the structural integrity and function of microbial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Other proposed mechanisms for sesquiterpenoids include the inhibition of key microbial enzymes and interference with cellular signaling pathways. Further research is required to determine the specific molecular targets of this compound and globulol.

References

A Comparative Analysis of Epiglobulol from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of Epiglobulol, a sesquiterpenoid of significant interest to the pharmaceutical and flavor industries, has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed examination of this compound derived from various plant sources, focusing on quantitative data, experimental protocols for isolation and analysis, and potential biological activities.

Executive Summary

This compound, a naturally occurring sesquiterpenoid alcohol, has been identified in several aromatic plants. This guide focuses on a comparative analysis of its presence in Eucalyptus globulus, Pogostemon cablin (Patchouli), and Aristolochia tagala. The concentration of this compound varies significantly among these sources, influencing the economic feasibility and methodological approach for its extraction and purification. This document presents a side-by-side comparison of yield and purity, detailed experimental procedures, and a discussion of its potential pharmacological signaling pathways.

Data Presentation: Quantitative Analysis of this compound

The yield and purity of this compound are critical factors for its commercial viability and research applications. The following table summarizes the quantitative data available from different plant sources.

Plant SourcePlant PartExtraction MethodCompoundPercentage/YieldReference
Eucalyptus globulusLeavesSteam DistillationGlobulol (this compound)5.9% in essential oil
Eucalyptus globulusLeavesFractional DistillationGlobulol (this compound)Up to 26.24% in fraction[1]
Pogostemon cablinLeavesMicrowave-Assisted Hydro-distillationThis compound3.21% in essential oil[2]
Aristolochia tagalaLeavesChloroform ExtractionThis compoundPresent (quantitative data not available)

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and the development of standardized operating procedures.

Extraction of Essential Oil

a. Steam Distillation (for Eucalyptus globulus and Pogostemon cablin)

This is a common method for extracting essential oils from plant materials.[3]

  • Material Preparation: Fresh or dried leaves are harvested and, if necessary, ground to increase the surface area for efficient oil extraction.

  • Apparatus: A Clevenger-type apparatus or a larger steam distillation unit is used. The setup consists of a boiler to generate steam, a chamber to hold the plant material, a condenser, and a collection vessel (Florentine flask) to separate the essential oil from the hydrosol.

  • Process: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then cooled in the condenser, leading to the condensation of both. The essential oil, being less dense than water, separates and floats on top of the hydrosol in the collection vessel, from where it can be collected.

b. Microwave-Assisted Hydro-distillation (MAHD) (for Pogostemon cablin)

MAHD is a more rapid and energy-efficient extraction method.

  • Apparatus: A modified microwave oven equipped with a hydro-distillation setup.

  • Process: The plant material is immersed in water within the extraction vessel placed inside the microwave cavity. Microwave energy directly heats the water within the plant cells, causing them to rupture and release the essential oil. The vapor is then condensed and collected similarly to steam distillation.

c. Chloroform Extraction (for Aristolochia tagala)

This solvent extraction method is suitable for isolating compounds that may not be volatile enough for steam distillation.

  • Process: Dried and powdered leaf material is macerated in chloroform. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract containing this compound.

Isolation and Purification of this compound by Fractional Distillation

Fractional distillation is employed to separate components of a liquid mixture based on their different boiling points. This is particularly useful for enriching the this compound content from the essential oil.

  • Apparatus: A fractional distillation setup includes a heating mantle, a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or metal sponges), a condenser, and collection flasks.

  • Process: The crude essential oil is heated in the distillation flask. The vapor rises through the fractionating column, where it undergoes successive condensation and vaporization cycles. This process enriches the vapor with the more volatile components. Fractions are collected at different temperature ranges. Since this compound has a higher boiling point than many other components in the essential oils, it will be concentrated in the later fractions. The process can be performed under vacuum to reduce the boiling points and prevent thermal degradation of the compounds.

Analytical Characterization

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying the components of essential oils.

  • Principle: The essential oil sample is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to libraries of known compounds.

b. Stereospecific Analysis by Chiral Gas Chromatography

To differentiate between the enantiomers of this compound, chiral gas chromatography is necessary.

  • Principle: This technique uses a chiral stationary phase, typically based on cyclodextrin (B1172386) derivatives, which interacts differently with the enantiomers of a chiral compound. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.

  • Column Selection: A capillary column with a cyclodextrin-based stationary phase (e.g., a derivative of β-cyclodextrin) would be appropriate for this analysis.

Mandatory Visualization

Experimental Workflow for this compound Isolation and Analysis

experimental_workflow Eucalyptus Eucalyptus globulus SD Steam Distillation Eucalyptus->SD Pogostemon Pogostemon cablin Pogostemon->SD MAHD Microwave-Assisted Hydro-distillation Pogostemon->MAHD Aristolochia Aristolochia tagala CE Chloroform Extraction Aristolochia->CE FD Fractional Distillation SD->FD MAHD->FD CE->FD GCMS GC-MS Analysis FD->GCMS ChiralGC Chiral GC Analysis FD->ChiralGC

Caption: Workflow for the extraction, isolation, and analysis of this compound.

Putative Signaling Pathway Modulation by this compound

While direct experimental evidence for the signaling pathways modulated by this compound is limited, based on the known anti-inflammatory properties of other sesquiterpenoids, a plausible mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Cytokine Production AP1->Inflammation NFkB->Inflammation This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This comparative guide highlights that Eucalyptus globulus currently presents the most promising source for obtaining high concentrations of this compound, particularly through fractional distillation of its essential oil. While Pogostemon cablin is also a viable source, the concentration is lower. The presence of this compound in Aristolochia tagala warrants further quantitative investigation. The provided experimental protocols offer a foundation for researchers to develop standardized methods for the extraction, isolation, and analysis of this valuable sesquiterpenoid. The proposed signaling pathway provides a starting point for future pharmacological studies to elucidate the bioactivity of this compound.

References

Comparative Analysis of Globulol's Cytotoxic Effects Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is available for the cytotoxic effects and specific signaling pathways of Epiglobulol. This guide focuses on its close structural isomer, Globulol, as a representative compound. The data for Globulol is primarily derived from studies on essential oils where it is a major constituent. This should be taken into consideration when interpreting the results.

This guide provides a comparative overview of the cytotoxic effects of Globulol against various cancer cell lines, benchmarked against the widely used chemotherapeutic agents Paclitaxel and Doxorubicin. Detailed experimental protocols for assessing cytotoxicity and elucidating underlying signaling pathways are also provided.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Globulol (as a component of essential oils) and the standard chemotherapeutic drugs, Paclitaxel and Doxorubicin, across a panel of human cancer cell lines. These values are indicative of the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxicity of Eucalyptus globulus Essential Oil (Containing Globulol)

Cell LineCancer TypeIC50 (µg/mL)Reference
SW48Colon Cancer~200 (0.2%)[1][2][3]
HepG2Liver Cancer~200 (0.2%)[1][2][3]
A549Lung CancerNot explicitly stated[4]
HeLaCervical CancerNot explicitly stated
MCF-7Breast CancerNot explicitly stated

Note: The IC50 values for Eucalyptus globulus essential oil are presented as a percentage, which has been converted to µg/mL assuming a density of approximately 1 g/mL. The exact percentage of Globulol in these essential oils was not specified in the cited literature.

Table 2: Comparative Cytotoxicity of Paclitaxel and Doxorubicin

Cell LineCancer TypePaclitaxel IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Cancer~0.006 - 6.07~0.1 - 2.5[5][6]
A549 Lung Cancer~0.027 (120h exposure)>20[7][8][9]
HeLa Cervical CancerNot explicitly stated~0.1 - 2.9[5]
HepG2 Liver Cancer~4.06~1.3 - 12.2[8][10]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as exposure time and assay methodology[11]. The values presented here are a range compiled from multiple sources to provide a general comparison.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Globulol, Paclitaxel, Doxorubicin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Globulol, Paclitaxel, Doxorubicin) in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It can be used to analyze the expression levels of key proteins involved in apoptosis signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalized to the loading control.

Mandatory Visualization

G cluster_workflow Experimental Workflow: Cytotoxicity and Apoptosis Analysis cluster_mtt MTT Assay cluster_wb Western Blot Analysis A Cell Seeding (MCF-7, A549, HeLa, HepG2) B Compound Treatment (Globulol, Paclitaxel, Doxorubicin) A->B C Incubation (24, 48, 72 hours) B->C D MTT Addition & Incubation C->D H Protein Extraction C->H E Formazan Solubilization D->E F Absorbance Reading (570nm) E->F G IC50 Determination F->G I SDS-PAGE & Transfer H->I J Immunoblotting (Apoptosis Markers) I->J K Signal Detection & Analysis J->K L Pathway Elucidation K->L

Caption: Workflow for assessing cytotoxicity and apoptosis.

G cluster_pathway Hypothesized Globulol-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Globulol Globulol DeathReceptor Death Receptors (e.g., Fas, TNFR) Globulol->DeathReceptor ? Mitochondria Mitochondria Globulol->Mitochondria ? Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized apoptosis pathway for Globulol.

References

Epiglobulol vs. Known Antibiotics: A Head-to-Head Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. Epiglobulol, a natural sesquiterpenoid, has garnered interest for its potential antibacterial properties. This guide provides a head-to-head comparison of this compound and its related compounds with established antibiotics, based on available experimental data.

Executive Summary

Direct comparative studies on the antibacterial activity of this compound against a wide array of known antibiotics are currently limited in publicly accessible scientific literature. However, research on its stereoisomer, globulol (B158503), and a structurally related, more active compound, aromadendrene (B190605), provides initial insights. Available data suggests that aromadendrane sesquiterpenoids exhibit activity against both Gram-positive and Gram-negative bacteria, although their potency appears to be lower than conventional antibiotics like streptomycin (B1217042) sulfate (B86663) in some assays. The primary mechanism of action for this class of compounds is believed to be the disruption of the bacterial cell membrane. Further research is required to fully elucidate the therapeutic potential of this compound as a standalone or synergistic antibacterial agent.

Quantitative Data Comparison

Due to the scarcity of direct comparative data for this compound, this section presents data for its stereoisomer, globulol, and the related compound aromadrene.

Table 1: In Vitro Antibacterial Activity of Globulol vs. Streptomycin Sulfate

Compound/AntibioticBacterial StrainTest MethodMeasurementValue
GlobulolXanthomonas vesicatoriaMTT AssayIC50158.0 µg/mL[1]
GlobulolBacillus subtilisMTT AssayIC50737.2 µg/mL[1]
Crude Ethanol (B145695) ExtractBacillus subtilisDisk DiffusionZone of Inhibition17.2 ± 0.8 mm
Crude Ethanol ExtractXanthomonas vesicatoriaDisk DiffusionZone of Inhibition15.5 ± 0.6 mm
Streptomycin SulfateBacillus subtilisDisk DiffusionZone of Inhibition15.5 ± 0.8 mm
Streptomycin SulfateXanthomonas vesicatoriaDisk DiffusionZone of Inhibition15.3 ± 0.8 mm

Note: The crude ethanol extract contains a mixture of compounds, including globulol and aromadendrene.

One study has indicated that aromadendrene is the primary contributor to the antimicrobial properties of Eucalyptus globulus fruit essential oil, with globulol demonstrating lower activity.

Mechanism of Action

The precise signaling pathways affected by this compound are not yet fully characterized. However, the mechanism of action for many sesquiterpenoids is attributed to their ability to disrupt the bacterial cell membrane. This disruption leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

cluster_this compound This compound Action cluster_bacterial_cell Bacterial Cell This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Disruption Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increased Permeability IntracellularComponents Intracellular Components (Ions, ATP, Nucleic Acids) CellMembrane->IntracellularComponents Leakage CellDeath Cell Death IntracellularComponents->CellDeath Loss of

Caption: Proposed mechanism of this compound's antibacterial action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared. Typically, a few colonies of the test bacterium are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final working concentration.

  • Serial Dilution of the Test Compound: The test compound (this compound or antibiotic) is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control (bacteria and medium without the test compound) and a negative control (medium only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the Results: The MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth is observed.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Serial Dilution of Test Compound in 96-well Plate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test substance.

  • Preparation of Agar (B569324) Plate: A sterile Mueller-Hinton agar plate is used.

  • Inoculation: The entire surface of the agar is evenly inoculated with a standardized bacterial suspension (equivalent to 0.5 McFarland standard) using a sterile swab.

  • Application of Disks: Paper disks impregnated with a known concentration of the test compound (this compound or antibiotic) are placed on the surface of the agar.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

start Start inoculate_plate Inoculate Mueller-Hinton Agar Plate with Standardized Bacterial Suspension start->inoculate_plate apply_disks Apply Disks Impregnated with Test Compound and Antibiotics inoculate_plate->apply_disks incubate_plate Incubate Plate (e.g., 37°C, 18-24h) apply_disks->incubate_plate measure_zones Measure Diameter of Inhibition Zones (mm) incubate_plate->measure_zones end End measure_zones->end

Caption: Workflow for the disk diffusion susceptibility test.

References

Navigating the Safety Landscape of Epiglobulol Isomers: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the safety profile of a compound and its stereoisomers is paramount. This guide provides a comparative analysis of the known safety and biological activity data for Epiglobulol isomers. While direct comparative toxicological studies are limited, this document synthesizes available information to highlight key considerations and future research directions.

This compound, a naturally occurring sesquiterpenoid found in various plants, exists in different isomeric forms. Isomers are molecules with the same chemical formula but different spatial arrangements of atoms, which can lead to significant differences in their pharmacological and toxicological properties. This principle, known as stereoisomerism, is a critical factor in drug development, as different isomers of the same compound can exhibit varied efficacy and safety profiles.[1][2]

Biological Activity and Potential Safety Implications

Current research on this compound has primarily focused on its biological activities, particularly its antimicrobial and antifungal properties.[3][4][5] For instance, globulol (B158503), an isomer of this compound, has demonstrated inhibitory effects against various fungal and bacterial strains.[4][5] While these activities suggest therapeutic potential, they also necessitate a thorough safety evaluation. The interaction of these isomers with cellular pathways, which is fundamental to their antimicrobial action, could also lead to off-target effects and potential toxicity in humans.

Toxicity studies on essential oils containing this compound, such as from Eucalyptus globulus, provide some context. These oils have been shown to exhibit concentration-dependent toxicity.[6] For example, one study on an essential oil-water emulsion from Eucalyptus globulus reported toxicity signs and animal deaths at higher concentrations.[7] However, attributing these effects directly to this compound is challenging due to the complex mixture of compounds in essential oils.

Comparative Data Summary

Due to the lack of direct comparative studies on the safety profiles of this compound isomers, a side-by-side quantitative comparison of toxicity is not currently possible. The table below summarizes the available information on this compound and its related isomer, globulol, focusing on their known biological activities which can inform potential safety considerations.

IsomerChemical FormulaSource Organisms (Examples)Known Biological Activities
(-)-Epiglobulol C₁₅H₂₆OLigusticum striatum, Valeriana officinalis[8]Antimicrobial activity has been associated with extracts containing this compound.[3]
Globulol C₁₅H₂₆OEucalyptus globulus[4]Antimicrobial and antifungal activity against various pathogens.[4][5]

Experimental Protocols

Detailed experimental protocols for the safety assessment of chemical compounds are crucial for reproducibility and comparison. While specific protocols for this compound isomers are not published, standard toxicological assays would be employed. Below is a generalized protocol for an acute oral toxicity study, based on established guidelines.

Acute Oral Toxicity Study (Generalized Protocol based on OECD Guideline 423)

  • Test Substance: Purified this compound isomer.

  • Test Animals: Typically, rodents (e.g., Wistar rats), nulliparous and non-pregnant females.

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light-dark cycle) and acclimatized for at least 5 days before dosing.

  • Dose Administration: The test substance is administered orally by gavage. Dosing is sequential, starting with a dose expected to be tolerated.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

Future Directions and Proposed Research Workflow

The current body of knowledge clearly indicates a gap in the comparative safety assessment of this compound isomers. To address this, a structured research workflow is necessary.

cluster_0 Phase 1: Isomer Isolation & Characterization cluster_1 Phase 2: In Vitro Safety Screening cluster_2 Phase 3: In Vivo Toxicity Studies cluster_3 Phase 4: Comparative Safety Profile iso Isolation & Purification of This compound Isomers char Physicochemical Characterization iso->char cyto Cytotoxicity Assays (e.g., MTT, LDH) char->cyto geno Genotoxicity Assays (e.g., Ames Test) cyto->geno acute Acute Toxicity (LD50 Determination) geno->acute subchronic Sub-chronic Toxicity (Repeated Dose) acute->subchronic profile Establishment of Comparative Safety Profiles & NOAEL subchronic->profile

Caption: Proposed workflow for the comparative safety assessment of this compound isomers.

This proposed workflow outlines a systematic approach to generate the necessary data for a comprehensive comparative safety assessment of this compound isomers. Such studies are essential to unlock their full therapeutic potential while ensuring patient safety. Researchers are encouraged to pursue these lines of investigation to fill the existing knowledge gaps.

References

Unraveling the Bioactivity of Epiglobulol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the reported bioactivity of Epiglobulol. Due to a scarcity of published findings on isolated this compound, this document leverages available data on the closely related sesquiterpenoid, globulol (B158503), and contextualizes the potential bioactivities of this compound within the broader landscape of natural product research. This guide presents available quantitative data, detailed experimental protocols for future validation, and visual representations of potential signaling pathways.

Comparative Bioactivity Data

Direct quantitative data on the bioactivity of purified this compound is limited in publicly available scientific literature. However, studies on globulol, a stereoisomer of this compound, provide valuable insights into its potential antimicrobial properties. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for globulol against various microbial strains.

CompoundBioactivityTest OrganismIC50 (µg/mL)
GlobulolAntifungalAlternaria solani47.1
Fusarium oxysporum f. sp. niveum114.3
Fusarium graminearum53.4
Rhizoctonia solani56.9
Venturia pirina21.8
AntibacterialXanthomonas vesicatoria158.0
Bacillus subtilis737.2

Experimental Protocols

To facilitate further research and replication of findings, detailed methodologies for key in vitro bioassays are provided below. These protocols are standard methods used to assess antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 24-72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay in Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Potential Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Potential Anticancer Signaling Pathway

While the precise mechanisms of this compound are yet to be elucidated, many natural terpenoids exert their anticancer effects by inducing apoptosis (programmed cell death). A potential pathway for investigation is the intrinsic apoptosis pathway.

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential intrinsic apoptosis pathway targeted by this compound.

Potential Anti-inflammatory Signaling Pathway

A common target for anti-inflammatory compounds is the NF-κB signaling pathway, which regulates the expression of many pro-inflammatory genes.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a general workflow for the initial screening and validation of this compound's bioactivity.

Start Start: Isolate this compound Screening In vitro Bioactivity Screening (Antimicrobial, Anticancer, Anti-inflammatory) Start->Screening Active Bioactivity Detected? Screening->Active Dose_Response Dose-Response Studies (Determine IC50) Active->Dose_Response Yes Inactive Inactive Active->Inactive No Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->Mechanism End End: Report Findings Mechanism->End Inactive->End

Caption: General workflow for investigating this compound's bioactivity.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Epiglobulol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Epiglobulol (C₁₅H₂₆O), a naturally occurring sesquiterpene alcohol. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

This compound: Key Safety and Disposal Data

PropertyValueCitation
Chemical Formula C₁₅H₂₆O[1][2][3]
Molecular Weight 222.37 g/mol [1][3][4]
Appearance Liquid[5]
Density 0.97 g/mL at 20 °C[3][5]
Storage Temperature 2-8°C[3][5]
Storage Class Combustible liquids[5]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This is a general guideline and should be adapted to comply with local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals.

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials.[6][7] It should be collected in a dedicated, properly labeled hazardous waste container.[6][8] Chlorinated and non-chlorinated solvent wastes must always be kept separate.[7]

2. Container Selection and Labeling:

  • Choose an Appropriate Container: Use a chemically resistant container, preferably plastic over glass to minimize breakage risk, that can be securely sealed.[8] The container must be in good condition and free of leaks.[9]

  • Properly Label the Container: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the quantity of waste.[8] Note the date of waste generation and the laboratory of origin.[8] All labels should be clear and legible.

3. Waste Accumulation and Storage:

  • Accumulation Point: Store the waste container in a designated satellite accumulation area within the laboratory.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[9][11]

4. Disposal Request and Pickup:

  • Consult Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a hazardous waste pickup request to the Environmental Health and Safety (EHS) office.[8]

  • Provide Necessary Documentation: Complete any required waste information forms, accurately listing all components of the waste mixture.[8]

5. Emergency Procedures:

  • Spills: In the event of a spill, immediately alert personnel in the area. Provide adequate ventilation.[12] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.[5]

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management and do not originate from specific experimental protocols involving this compound. The core principles of waste segregation, proper containment, and clear labeling are fundamental to laboratory safety.[6][13][14]

Disposal Decision Pathway

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste like this compound.

start Start: this compound Waste Generated is_pure Is the waste pure this compound or a simple solution? start->is_pure is_mixed Is the waste mixed with other chemicals? is_pure->is_mixed No segregate Segregate into a dedicated, compatible hazardous waste container. is_pure->segregate Yes identify_components Identify all chemical components and their concentrations. is_mixed->identify_components Yes check_compatibility Check for chemical incompatibilities. identify_components->check_compatibility check_compatibility->segregate Compatible check_compatibility->segregate Incompatible (Use separate containers) label_container Label container with: - 'Hazardous Waste' - Full chemical names - Concentrations - Date and Lab info segregate->label_container store Store in a designated satellite accumulation area with secondary containment. label_container->store request_pickup Submit a hazardous waste pickup request to EHS. store->request_pickup end End: Waste Disposed by EHS request_pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Epiglobulol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Epiglobulol. The following procedures are based on available supplier safety information and data for structurally related compounds.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is essential to use appropriate personal protective equipment to ensure personal safety and prevent exposure. The recommended PPE and safety measures are summarized in the table below.

EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Recommended by suppliers to prevent eye contact with the substance.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Recommended by suppliers to avoid skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Not specified, but work in a well-ventilated area or fume hood is recommended.To minimize inhalation of any potential vapors, mists, or aerosols.

General Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Keep away from food, drink, and animal feeding stuffs.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 88728-58-9
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
Appearance Colorless clear viscous liquid (estimated)[1]
Density 0.97 g/mL at 20 °C
Boiling Point 293.00 to 294.00 °C @ 760.00 mm Hg[1]
Flash Point 122.78 °C (253.00 °F) - Closed Cup[1]
Storage Temperature 2-8°C

Operational and Disposal Plans

The following procedural steps outline the safe handling, storage, and disposal of this compound in a laboratory setting.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.

  • Keep the container tightly closed to prevent contamination.

Handling and Experimental Workflow: A logical workflow for handling this compound during experimentation is depicted in the diagram below. This workflow emphasizes safety checks and proper handling at each stage.

Epiglobulol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area / Fume Hood B->C Proceed to Handling D Dispense this compound C->D F Decontaminate Work Area E Perform Experiment D->E E->F Experiment Complete G Dispose of Contaminated Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

This compound Safe Handling Workflow

Spill Management:

  • In case of a small spill, absorb the substance with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Ensure the area is well-ventilated during cleanup.

  • For large spills, evacuate the area and follow emergency procedures.

Disposal Plan:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.

  • Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, dispose of it as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epiglobulol
Reactant of Route 2
Reactant of Route 2
Epiglobulol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.